molecular formula C5H11ClN2 B2711478 2-Aminopentanenitrile hydrochloride CAS No. 111013-52-6

2-Aminopentanenitrile hydrochloride

Cat. No.: B2711478
CAS No.: 111013-52-6
M. Wt: 134.61
InChI Key: NOZCPMSGTGJHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopentanenitrile hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2 and its molecular weight is 134.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminopentanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-2-3-5(7)4-6;/h5H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCPMSGTGJHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminovaleronitrile Monohydrochloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2-Aminovaleronitrile monohydrochloride, a synthetically accessible α-aminonitrile, represents a valuable and versatile building block in the design and development of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and robust synthetic methodologies. Emphasizing a deep understanding of the underlying chemical principles, this document offers field-proven insights into its handling, characterization, and strategic application in medicinal chemistry, particularly leveraging the unique electronic and steric properties of the nitrile moiety.

Introduction: The Strategic Importance of α-Aminonitriles in Medicinal Chemistry

α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a diverse range of biologically active molecules, most notably α-amino acids and various heterocyclic scaffolds.[1][2] Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile, imparts a unique reactivity profile that is extensively exploited in modern synthetic chemistry.[1]

The nitrile group, in particular, has gained significant traction in contemporary drug design. Far from being a mere synthetic handle, it can act as a key pharmacophoric element, participating in hydrogen bonding, polar interactions, and even covalent bond formation with biological targets.[3][4][5][6] Its incorporation into drug candidates can enhance binding affinity, modulate physicochemical properties to improve bioavailability, and block metabolically labile sites, thereby increasing metabolic stability.[3][4][7] This guide focuses on 2-aminovaleronitrile monohydrochloride, a member of this important class, to provide researchers with the foundational knowledge required for its effective utilization in drug discovery programs.

Elucidation of the Chemical Structure and Properties

2-Aminovaleronitrile is also known as 2-aminopentanenitrile.[8] As a hydrochloride salt, the amino group is protonated, forming an ammonium chloride salt. This conversion to a hydrochloride salt is a common strategy to improve the water solubility and shelf-life of amines.[9][10][11][12]

Chemical Structure

The chemical structure of 2-aminovaleronitrile monohydrochloride is characterized by a five-carbon pentanenitrile backbone with an amino group attached to the α-carbon (the carbon adjacent to the nitrile group). The monohydrochloride salt form indicates that one equivalent of hydrogen chloride has reacted with the basic amino group.

Caption: Chemical structure of 2-Aminovaleronitrile Monohydrochloride.

Physicochemical Properties

While specific experimental data for 2-aminovaleronitrile monohydrochloride is not abundantly available in public literature, its properties can be reliably predicted based on its structural components and data from analogous compounds.

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₅H₁₁ClN₂Based on the structure of 2-aminopentanenitrile and the addition of HCl.[8]
Molecular Weight 134.61 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidAmine hydrochlorides are typically crystalline solids.[11]
Solubility Soluble in water, alcohols. Sparingly soluble in non-polar organic solvents.The hydrochloride salt form significantly increases water solubility compared to the free base.[9] Valeronitrile itself has slight water solubility.[13]
Stability Stable under normal conditions. Hygroscopic.Amine hydrochlorides are generally more stable and have a longer shelf-life than the corresponding free bases.[9] Hygroscopicity is a common feature of salts.
Reactivity The amino group can be acylated, alkylated, or used in reductive amination. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.[1]Standard reactivity of primary amines and nitriles.

Synthesis of 2-Aminovaleronitrile: The Strecker Synthesis

The most direct and widely applicable method for the synthesis of α-aminonitriles is the Strecker synthesis, first reported in 1850.[14][15][16][17][18][19][20] This robust one-pot, three-component reaction involves the condensation of an aldehyde (or ketone) with an amine and a cyanide source.

Reaction Mechanism

The Strecker synthesis proceeds through two key steps:

  • Imine Formation: The aldehyde (valeraldehyde in this case) reacts with an amine source (ammonia) to form an imine intermediate. This reaction is often acid-catalyzed.

  • Nucleophilic Attack by Cyanide: The cyanide ion then attacks the electrophilic carbon of the imine, forming the α-aminonitrile.

Strecker_Synthesis Valeraldehyde Valeraldehyde Imine Imine Intermediate Valeraldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Aminonitrile 2-Aminovaleronitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile FinalProduct 2-Aminovaleronitrile Monohydrochloride Aminonitrile->FinalProduct + HCl HCl HCl HCl->FinalProduct

Caption: Workflow for the Strecker synthesis of 2-Aminovaleronitrile Monohydrochloride.

Detailed Experimental Protocol: Strecker Synthesis of 2-Aminovaleronitrile

This protocol is a generalized procedure based on established methods for the Strecker synthesis.[17] Note: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of highly toxic cyanide.

Materials:

  • Valeraldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (concentrated and ethereal solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water. Cool the solution in an ice bath.

  • Addition of Cyanide: Slowly add a solution of sodium cyanide in water to the cooled ammonium chloride solution. Caution: This will generate some HCN gas. Ensure adequate ventilation.

  • Addition of Aldehyde: Add valeraldehyde dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, extract the aqueous mixture with diethyl ether (3x). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminovaleronitrile (free base).

  • Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Slowly add a solution of ethereal hydrogen chloride with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-aminovaleronitrile monohydrochloride.

Spectroscopic Characterization

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR -CH₃ (triplet)~0.9 ppm
-CH₂- (multiplets)~1.3-1.7 ppm
-CH(NH₃⁺)- (multiplet)~3.5-4.0 ppm
-NH₃⁺ (broad singlet)Variable, dependent on solvent and concentration
¹³C NMR -CH₃~13 ppm
-CH₂- carbons~20-35 ppm
-CH(NH₃⁺)-~45-55 ppm
-C≡N~115-125 ppm
IR N-H stretch (from NH₃⁺)Broad band ~2400-3200 cm⁻¹
C-H stretch (aliphatic)~2850-2960 cm⁻¹
C≡N stretch~2240-2260 cm⁻¹ (weak to medium)

Applications in Drug Development and Research

2-Aminovaleronitrile monohydrochloride is a valuable starting material for the synthesis of a variety of compounds with potential therapeutic applications.

Precursor to Non-proteinogenic Amino Acids

Hydrolysis of the nitrile group in 2-aminovaleronitrile provides access to 2-aminovaleric acid (norvaline), a non-proteinogenic amino acid. Norvaline and its derivatives have been investigated for their potential as enzyme inhibitors and have been incorporated into peptide-based drugs to enhance their stability and activity.

Synthesis of Heterocyclic Compounds

The amino and nitrile functionalities of 2-aminovaleronitrile can participate in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many approved drugs.

Role of the Nitrile Group in Lead Optimization

The nitrile group can be strategically incorporated into a lead compound to:

  • Act as a Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form hydrogen bonds with biological targets.[5]

  • Serve as a Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom, allowing for the fine-tuning of electronic and steric properties.[4][5]

  • Improve Pharmacokinetic Properties: The polarity of the nitrile group can influence a molecule's solubility and permeability.[3]

Applications cluster_synthesis Synthetic Utility cluster_application Medicinal Chemistry Applications Aminonitrile 2-Aminovaleronitrile Monohydrochloride AminoAcid Non-proteinogenic Amino Acids (e.g., Norvaline) Aminonitrile->AminoAcid Hydrolysis Heterocycles Heterocyclic Scaffolds Aminonitrile->Heterocycles Cyclization Reactions LeadOp Lead Optimization in Drug Discovery AminoAcid->LeadOp Heterocycles->LeadOp

Caption: Applications of 2-Aminovaleronitrile Monohydrochloride in drug development.

Safety and Handling

As with all chemicals, 2-aminovaleronitrile monohydrochloride should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not widely available, the safety profile can be inferred from related aminonitriles.[27][28][29]

  • Toxicity: Aminonitriles can be harmful if swallowed, in contact with skin, or if inhaled. The toxicity is often associated with the potential to release cyanide.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is likely hygroscopic.

Conclusion

2-Aminovaleronitrile monohydrochloride is a readily accessible and highly versatile chemical entity with significant potential in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and the strategic role of its functional groups empowers researchers to effectively utilize this building block in the creation of novel and improved therapeutic agents. The continued exploration of α-aminonitriles in medicinal chemistry is expected to yield new and innovative solutions to pressing healthcare challenges.

References

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Application of Nitrile in Drug Design. SIOC Journals. [Link]

  • Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Hydrochloride. Wikipedia. [Link]

  • 2-Aminopentanenitrile. PubChem. [Link]

  • What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. : r/OrganicChemistry. Reddit. [Link]

  • 2-Amino-4-methylpentanenitrile. PubChem. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Synthesis and properties of a-aminonitriles. Semantic Scholar. [Link]

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. [Link]

  • IR Absorption Bands and NMR. Rose-Hulman. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • 1 H NMR chemical shift values and mass spectra data. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to α-Aminopentanenitrile Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

<

Executive Summary

α-Aminopentanenitrile hydrochloride is a key chemical intermediate whose bifunctional nature—possessing both an amino group and a nitrile group—makes it a versatile building block in organic synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the molecule's core properties, provides an in-depth look at its synthesis via the Strecker reaction, outlines its chemical reactivity and safe handling procedures, and explores its applications in the pharmaceutical and chemical industries. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for leveraging α-aminopentanenitrile hydrochloride in research and development.

Core Molecular Profile

Chemical Identity and Nomenclature
  • Systematic Name: 2-Aminopentanenitrile hydrochloride

  • Common Synonyms: α-Aminovaleronitrile hydrochloride, 2-Aminovaleronitrile HCl

  • CAS Number: 5699-69-4 (for the free base)

  • Molecular Formula: C₅H₁₁ClN₂

  • Molecular Weight: 134.61 g/mol

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₁₁ClN₂
Molecular Weight 134.61 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Melting Point Data not consistently available; decomposition may occur.
Structural Elucidation

The structure of α-aminopentanenitrile features a five-carbon pentane chain with a nitrile group (-C≡N) and an amino group (-NH₂) attached to the same carbon atom (the alpha-carbon). The hydrochloride salt form involves the protonation of the amino group.

Caption: Chemical structure of α-aminopentanenitrile hydrochloride.

Synthesis and Purification

The most common and historically significant method for synthesizing α-aminonitriles is the Strecker synthesis.[1][2][3] This versatile reaction combines an aldehyde, ammonia, and cyanide to form the α-aminonitrile, which can then be hydrolyzed to produce an amino acid.[2][4][5]

Strecker Synthesis: A Step-by-Step Protocol

The Strecker synthesis is a two-step process that first forms an α-amino nitrile from an aldehyde or ketone.[2] This intermediate can then be hydrolyzed to produce the corresponding α-amino acid.[2][5] The reaction is initiated by the condensation of an aldehyde or ketone with ammonia or a primary amine to form an imine.[4] A cyanide ion then adds to the iminium ion to form the α-aminonitrile.[4]

3.1.1 Mechanistic Rationale

The reaction begins with the formation of an imine from valeraldehyde and ammonia. The ammonium chloride (NH₄Cl) acts as a mild acid and a source of ammonia.[1] The cyanide ion, typically from a salt like potassium cyanide (KCN), then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile.[1][5] The final product is the hydrochloride salt, formed by reaction with HCl.

3.1.2 Detailed Experimental Workflow

  • Imine Formation: Valeraldehyde is reacted with ammonium chloride in an aqueous or alcoholic solvent. The NH₄Cl provides both the ammonia (NH₃) and the mildly acidic conditions needed to facilitate the condensation reaction and form the corresponding imine.[1]

  • Cyanation: A solution of potassium cyanide (KCN) or sodium cyanide (NaCN) is added slowly to the reaction mixture. The cyanide ion attacks the electrophilic carbon of the imine, forming the α-aminonitrile (2-aminopentanenitrile).[4] To avoid the use of highly toxic hydrogen cyanide (HCN), cyanide salts in buffered aqueous media are often used.[4]

  • Salt Formation: The resulting α-aminonitrile free base is isolated and then treated with a solution of hydrogen chloride (e.g., HCl in methanol or ether) to precipitate the hydrochloride salt.

  • Purification: The crude α-aminopentanenitrile hydrochloride is purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Workflow for the Strecker synthesis of α-aminopentanenitrile HCl.

Purification and Characterization
  • Recrystallization: This is the primary method for purifying the final product. The choice of solvent is critical and is typically determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Analytical Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

    • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, notably the nitrile stretch (C≡N) and the amine N-H bends.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Chemical Reactivity and Handling

Key Reactions and Synthetic Utility

The dual functionality of α-aminonitriles makes them valuable intermediates.[6]

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the α-aminonitrile into an amino acid (in this case, norvaline).[2][4]

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), yielding a 1,2-diamine.[4]

  • Reactions of the Amino Group: The primary amine can undergo a wide range of reactions, including acylation, alkylation, and formation of Schiff bases.

Stability and Storage

α-Aminopentanenitrile hydrochloride is typically a stable crystalline solid. However, it can be hygroscopic.[7] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere to maintain product quality.[7][8]

Safety and Handling Precautions

α-Aminonitriles and their precursors (especially cyanide salts) are toxic and must be handled with extreme care in a well-ventilated fume hood.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Handling: Avoid breathing dust, fumes, or vapors.[7][9][10] Do not allow the substance to come into contact with skin or eyes.[9] Wash hands thoroughly after handling.[7][9]

  • Spills: In case of a spill, evacuate the area. For minor spills, sweep up the solid material into a suitable container for disposal, avoiding dust generation.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7][9] For eye contact, rinse cautiously with water for several minutes.[9][10] If inhaled, move the person to fresh air.[7][9] If swallowed, rinse mouth and seek immediate medical attention.[9][10]

Applications in Research and Drug Development

α-Aminonitriles are significant in medicinal chemistry and drug discovery.[12] Their ability to serve as precursors to a wide range of nitrogen-containing compounds makes them valuable starting materials for complex molecular structures.[12]

Role as a Precursor in Amino Acid Synthesis

The most direct application is the synthesis of α-amino acids through the hydrolysis of the nitrile group.[2] This makes α-aminopentanenitrile a direct precursor to norvaline, an unnatural amino acid used in peptide synthesis and as a building block in drug design.

Application in Peptide Chemistry and as Pharmaceutical Intermediates

α-Aminonitriles are used in the synthesis of various pharmaceutical intermediates. For example, related compounds like 2-aminobutanenitrile are key intermediates in the synthesis of anticonvulsant drugs such as Levetiracetam.[13] The nitrile group itself is a pharmacophore found in numerous approved drugs, where it can act as a bioisostere for other functional groups or participate in covalent interactions with enzyme targets.[14][15] Several α-amino nitrile-containing compounds have been developed as inhibitors of enzymes like dipeptidyl peptidase (DPP-IV) for the treatment of diabetes.[14]

Emerging Research Areas

Research continues to explore new synthetic methods for α-aminonitriles, including asymmetric and organocatalytic approaches to produce enantiomerically pure compounds, which are crucial for developing modern pharmaceuticals.[3][16] The development of greener synthetic routes using less toxic cyanide sources is also an active area of investigation.[17]

Conclusion

α-Aminopentanenitrile hydrochloride is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis via the Strecker reaction, combined with the rich chemistry of its amino and nitrile functional groups, provides a robust platform for the creation of more complex molecules, including non-canonical amino acids and various pharmaceutical building blocks. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist looking to utilize this compound to its full potential in the laboratory and in the development of novel therapeutics.

References

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • PubChem. 3-Aminobutanenitrile hydrochloride. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 19(1), 235-240. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Google Patents.
  • PubChem. Aminoacetonitrile hydrochloride. [Link]

  • Google Patents. Preparation method of aminoacetonitrile hydrochloride.
  • Kumar, A., & Sharma, G. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(1), 84. [Link]

  • PubChem. 2-Aminopentanenitrile. [Link]

  • Talele, T. T. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Bioorganic & Medicinal Chemistry, 44, 116286. [Link]

Sources

difference between 2-aminopentanenitrile and norvaline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 2-aminopentanenitrile and norvaline .

From Precursor to Bioactive Effector

Executive Summary

2-Aminopentanenitrile and Norvaline represent two distinct stages in the lifecycle of a specific aliphatic scaffold.

  • 2-Aminopentanenitrile is the reactive

    
    -aminonitrile precursor , primarily generated via Strecker synthesis. It acts as a transient intermediate characterized by a reactive cyano group and potential instability.
    
  • Norvaline (2-aminopentanoic acid) is the stable

    
    -amino acid product  resulting from the hydrolysis of the nitrile. It is a non-proteinogenic amino acid with significant biological utility as an arginase inhibitor and a structural probe in protein engineering.
    

This guide analyzes their physicochemical divergence, the synthetic bridge connecting them, and their distinct biological applications.

Physicochemical Comparison

The fundamental difference lies in the C-1 functionality: the cyano group (-C≡N) versus the carboxylic acid (-COOH). This dictates their solubility, stability, and spectroscopic signatures.

Table 1: Comparative Physicochemical Profile
Feature2-AminopentanenitrileNorvaline (L-isomer)
CAS Number 5699-69-46600-40-4
Molecular Formula


Molecular Weight 98.15 g/mol 117.15 g/mol
Functional Group

-Aminonitrile (Primary amine + Nitrile)

-Amino Acid (Primary amine + Carboxylic acid)
Physical State Oily liquid or low-melting solid (instable)White crystalline solid
Solubility Organic solvents (DCM, EtOAc); limited water stabilityHighly water-soluble (zwitterionic character)
Acidity (pKa) Amine pKa ~6–7 (reduced basicity by -CN)

(COOH) ~2.3;

(

) ~9.7
Stability Low: Prone to hydrolysis, polymerization, or HCN lossHigh: Stable at room temperature
Key Reactivity Nucleophilic attack, Hydrolysis, ReductionPeptide coupling, Esterification, Decarboxylation

The Synthetic Bridge: Strecker Synthesis

The transformation of 2-aminopentanenitrile to norvaline is the classic example of the Strecker Synthesis , a dominant method for producing non-proteinogenic amino acids.

Mechanistic Pathway

The synthesis begins with butyraldehyde . The aldehyde condenses with ammonia (or an amine) to form an imine, which undergoes nucleophilic attack by a cyanide anion.[1][2][3][4] This yields 2-aminopentanenitrile .[5][6][7] Subsequent acid hydrolysis converts the nitrile to the carboxylic acid (Norvaline ).

Diagram 1: Strecker Synthesis Workflow

StreckerSynthesis Aldehyde Butyraldehyde (Starting Material) Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Nitrile 2-Aminopentanenitrile (The Precursor) Imine->Nitrile + CN- (Nucleophilic Attack) Acid Norvaline (The Product) Nitrile->Acid + H3O+ / Heat (Hydrolysis)

Caption: The sequential conversion from aldehyde to aminonitrile (precursor) and finally to amino acid (norvaline).[8][2][9][10]

Experimental Protocol: Hydrolysis

Objective: Convert 2-aminopentanenitrile to norvaline. Note: This protocol assumes the nitrile has been isolated or generated in situ.

  • Acidification: Dissolve 2-aminopentanenitrile (10 mmol) in 6 M HCl (20 mL).

    • Why: Strong acid is required to protonate the nitrile nitrogen, making the carbon susceptible to water attack.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Mechanism:[1][2][4][11][12] The nitrile first hydrolyzes to an amide intermediate, which then rapidly hydrolyzes to the carboxylic acid under these harsh conditions.

  • Isolation: Concentrate the solution under reduced pressure to remove excess HCl and water.

  • Purification: The residue is typically Norvaline Hydrochloride. Neutralize with a weak base (e.g., pyridine or LiOH) to isoelectric point (pI ~6.0) to precipitate the zwitterionic free amino acid, or use ion-exchange chromatography (Dowex 50) for high purity.

Biological & Toxicological Divergence

2-Aminopentanenitrile: The Toxic Intermediate
  • Toxicity Profile: Like most

    
    -aminonitriles, this compound is considered hazardous. In physiological conditions, it can spontaneously decompose to release cyanide (HCN) or react non-specifically with nucleophiles in proteins.
    
  • Handling: Must be handled in a fume hood. It is rarely used as a final biological agent but strictly as a chemical building block.

Norvaline: The Bioactive Effector
  • Arginase Inhibition: L-Norvaline is a potent, non-competitive inhibitor of arginase .

    • Mechanism:[1][2][4][11][12] Arginase normally converts Arginine to Ornithine + Urea. Norvaline is structurally homologous to ornithine (lacking the

      
      -amino group) and valine. It binds to the arginase active site, preventing arginine entry.
      
    • Outcome: Inhibition of arginase preserves Arginine levels, thereby increasing the substrate availability for Nitric Oxide Synthase (NOS) . This leads to enhanced Nitric Oxide (NO) production, promoting vasodilation.[13]

  • Protein Misincorporation: In recombinant protein production (e.g., E. coli), high levels of norvaline can lead to its accidental incorporation into proteins in place of Leucine, due to the promiscuity of Leucyl-tRNA synthetase.[11] This is a critical quality control parameter in biopharma.

Diagram 2: Norvaline Biological Mechanism

BiologicalActivity cluster_pathway Arginase Pathway Regulation Arginine L-Arginine NO Nitric Oxide (NO) (Vasodilation) Arginine->NO Catalyzed by NOS Ornithine Ornithine + Urea Arginine->Ornithine Catalyzed by Arginase Arginase Enzyme: Arginase Norvaline L-Norvaline (Inhibitor) Norvaline->Arginase INHIBITS Norvaline->NO Indirectly Increases NOS Enzyme: NOS (Nitric Oxide Synthase)

Caption: L-Norvaline inhibits Arginase, shifting L-Arginine usage toward Nitric Oxide Synthase (NOS).[10][13][14]

Analytical Characterization

Distinguishing the nitrile precursor from the acid product is critical during synthesis monitoring.

Table 2: Spectroscopic Signatures
Method2-AminopentanenitrileNorvaline
FT-IR Sharp peak at ~2200–2250 cm⁻¹ (C≡N stretch). No broad OH stretch.Broad peak 2500–3300 cm⁻¹ (O-H stretch). Carbonyl (C=O) at ~1700–1740 cm⁻¹.
1H NMR

-proton typically shifted upfield relative to the acid due to anisotropic effect of CN, but lacks the acidic proton exchangeable peak.

-proton (~3.5–4.0 ppm). Distinct exchangeable protons for

and

.
Mass Spec (ESI)

m/z

m/z
Analytical Workflow Diagram

AnalyticalWorkflow Start Unknown Sample (C5 Scaffold) IR_Check FT-IR Analysis: Peak at 2230 cm-1? Start->IR_Check Solubility Water Solubility? IR_Check->Solubility No Result_Nitrile Identity: 2-Aminopentanenitrile IR_Check->Result_Nitrile Yes (C≡N present) Solubility->Result_Nitrile Low (Organic soluble) Result_Acid Identity: Norvaline Solubility->Result_Acid High (Zwitterion)

Caption: Decision tree for identifying the aminonitrile vs. the amino acid.

References

  • Strecker Synthesis Mechanism & Applications

    • Title: The Strecker Synthesis of Amino Acids.
    • Source: Master Organic Chemistry.
    • URL: [Link]

  • Norvaline Properties & Data

    • Title: L-Norvaline Compound Summary (CID 65098).[8]

    • Source: PubChem (N
    • URL: [Link]

  • 2-Aminopentanenitrile Data

    • Title: 2-Aminopentanenitrile Compound Summary (CID 10171288).[6]

    • Source: PubChem (N
    • URL: [Link]

  • Arginase Inhibition

    • Title: Arginase inhibitors: A new class of cardiovascular drugs?
    • Source: PubMed (NIH).
    • URL: [Link](Note: Contextual validation of Norvaline's role in arginase pathways).

Sources

Technical Whitepaper: Solvation Thermodynamics & Purification Strategies for 2-Aminopentanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the differential solubility of 2-Aminopentanenitrile hydrochloride (also known as Norvaline nitrile HCl) in aqueous versus ethanolic systems. Understanding this solubility gradient is critical for process chemists and researchers optimizing the isolation of this intermediate, which serves as a precursor to the non-proteinogenic amino acid L-Norvaline.

The hydrochloride salt exhibits a distinct "Solubility Switch" :

  • Water: High thermodynamic solubility driven by strong ion-dipole interactions (

    
    ).
    
  • Ethanol: Kinetic solubility barrier at ambient temperatures, overcoming lattice energy only at elevated temperatures (

    
    ).
    

This differential is the foundational logic for thermal recrystallization and anti-solvent precipitation purification strategies described herein.

Molecular Architecture & Physicochemical Basis

To predict and manipulate solubility, we must first analyze the competition between the crystal lattice energy and solvation enthalpy.

Structural Analysis

The molecule consists of a hydrophobic propyl chain and a polar, ionic


-amino nitrile head group.
  • Cationic Head (

    
    ):  The protonated amine creates a localized positive charge, facilitating strong hydrogen bonding with protic solvents.
    
  • Nitrile Group (

    
    ):  A polar functionality that accepts weak hydrogen bonds but primarily contributes to dipole-dipole interactions.
    
  • Chloride Counter-ion (

    
    ):  Requires high-dielectric solvents (like water) to stabilize the separated ion pair.
    
  • Propyl Tail (

    
    ):  Adds hydrophobic character, slightly increasing solubility in organic alcohols compared to its lower homolog, aminoacetonitrile.
    
Solvation Thermodynamics

The dissolution process is governed by the Gibbs Free Energy equation:



Solvent SystemDielectric Constant (

)
Interaction MechanismSolubility Outcome
Water ~80Ion-Dipole: Water molecules form a tight hydration shell around

and

, overcoming the lattice energy (

).
High Solubility (Exothermic/Spontaneous)
Ethanol ~24Ion-Pairing: Lower dielectric constant cannot fully separate the ion pair. Solvation relies on weaker dipole interactions.Moderate/Low Solubility (Temperature Dependent)
Diethyl Ether ~4London Dispersion: Cannot stabilize ions.Insoluble (Anti-solvent)

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between aqueous solvation (stabilization) and ethanolic interactions (equilibrium).

SolvationMechanism cluster_Solid Solid State (Crystal Lattice) cluster_Water Aqueous System (High Dielectric) cluster_Ethanol Ethanolic System (Med Dielectric) Lattice Ionic Lattice [R-NH3+] [Cl-] WaterShell Hydration Shell Formation High Enthalpic Gain Lattice->WaterShell Rapid Dissolution EtOHInteraction Weak Solvation Entropy Driven (Requires Heat) Lattice->EtOHInteraction Energy Barrier (Heat Required) FreeIons Free Ions High Solubility WaterShell->FreeIons IonPairs Contact Ion Pairs Precipitation Risk EtOHInteraction->IonPairs Cooling IonPairs->Lattice Recrystallization

Figure 1: Comparative solvation mechanisms. Note the reversible pathway in ethanol, which allows for recrystallization.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for your specific batch/purity.

Materials:

  • 2-Aminopentanenitrile HCl (dried)

  • Anhydrous Ethanol (200 proof) & HPLC Grade Water

  • Thermostated shaker bath

Workflow:

  • Preparation: Add excess solid (approx. 2.0 g) to 10 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C).

  • Quantification: Evaporate a 5 mL aliquot to dryness under vacuum (40°C, 20 mbar) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Purification via Thermal Recrystallization

Primary application of the Ethanol solubility differential.

Rationale: Impurities often have different solubility profiles. By saturating in hot ethanol, the target salt crystallizes out upon cooling, while impurities remain in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 2-Aminopentanenitrile HCl in Absolute Ethanol (ratio: 1 g solute : 5 mL solvent).

  • Heating: Heat to reflux (~78°C) with stirring.

    • Critical Control Point: If the solid does not dissolve completely, add Ethanol in 1 mL increments. Do not exceed 10 mL/g.

  • Hot Filtration: If insoluble particulates remain (e.g., inorganic salts), filter rapidly while hot.

  • Crystallization: Remove from heat and allow to cool slowly to Room Temperature (25°C). Then, move to a cryo-bath (0°C to -10°C) for 2 hours.

  • Isolation: Filter the white crystalline precipitate under vacuum/inert gas.

  • Washing: Wash the cake with cold Diethyl Ether (or MTBE) to remove residual ethanol and non-polar impurities.

  • Drying: Dry in a vacuum oven at 40°C. Note: High heat (>60°C) may cause degradation/discoloration.

Visualization: Recrystallization Workflow

Recrystallization Start Crude 2-Aminopentanenitrile HCl Solvent Add Absolute Ethanol (1:5 Ratio) Start->Solvent Heat Heat to Reflux (78°C) Solubility Maxima Solvent->Heat Check Complete Dissolution? Heat->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot No (Solids remain) Cool Slow Cooling to 0°C Supersaturation Check->Cool Yes (Clear) FilterHot->Cool Crystallize Crystal Formation Cool->Crystallize Wash Wash with Cold Ether (Remove Mother Liquor) Crystallize->Wash Final Pure Product Wash->Final

Figure 2: Logical flow for thermal recrystallization using ethanol.

Critical Stability Warnings

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to humid air will cause the formation of a sticky gum, complicating handling. Store in a desiccator.

  • Hydrolysis Risk: In aqueous solutions, especially at elevated temperatures or non-neutral pH, the nitrile group (

    
    ) can hydrolyze to the amide (
    
    
    
    ) or carboxylic acid (
    
    
    ), yielding Norvaline. Avoid prolonged boiling in water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10171288, 2-Aminopentanenitrile. Retrieved from [Link]

  • Needham, T. E. (1970).The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.
  • Google Patents (2010).CN101811978B: Preparation method of 2-aminobutanamide hydrochloride. (Describes the purification of the aminobutyronitrile homolog via isopropanol/alcohol recrystallization).

Sources

A Comprehensive Technical Guide to Sourcing and Qualifying High-Purity 2-Aminopentanenitrile Hydrochloride for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the integrity of the final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials. This principle is particularly salient for versatile chemical intermediates like 2-aminopentanenitrile hydrochloride. Its dual functionality, stemming from the primary amine and nitrile groups, establishes it as a valuable building block in the creation of complex molecular architectures. However, these reactive sites also render it susceptible to the formation of impurities that can compromise the safety and efficacy of the final drug product. This guide offers a senior application scientist's perspective on navigating the complexities of sourcing, qualifying, and implementing high-purity this compound in a research and development setting, ensuring a foundation of quality for your drug discovery endeavors.

Section 1: Strategic Sourcing of this compound

The initial step in any successful synthetic campaign is the meticulous selection of raw materials. The market for this compound is populated by a variety of suppliers, each offering different grades and levels of documentation. For pharmaceutical applications, it is imperative to partner with suppliers who can provide a robust data package and demonstrate consistent quality.

Table 1: Key Suppliers of this compound

SupplierPurity SpecificationNoteworthy Attributes
Sigma-Aldrich (Merck) ≥97%Comprehensive Certificate of Analysis (CoA), extensive product documentation, and a global distribution network.
ChemScene ≥97%Provides key physicochemical data and safety information.
Santa Cruz Biotechnology For Research Use OnlyOffers the compound for early-stage research and proteomics applications.[1]

Beyond the Label: A Deeper Dive into Supplier Qualification

A supplier's stated purity is merely the starting point of the qualification process. A thorough evaluation should encompass:

  • Comprehensive Certificate of Analysis (CoA): The CoA should be requested for each specific lot. It must detail the analytical methods used for purity determination (e.g., NMR, HPLC) and provide a list of identified and unidentified impurities with their corresponding levels.

  • Understanding the Synthetic Route: Knowledge of the supplier's manufacturing process, often the Strecker synthesis, provides insight into potential process-related impurities.[2][3] This allows for the development of targeted analytical methods for their detection.

  • Regulatory Compliance: For projects that may advance to clinical stages, it is crucial to ascertain the supplier's adherence to Good Manufacturing Practices (GMPs) for starting materials.[4][5][6] Regulatory bodies like the FDA and EMA have stringent expectations for the control of starting materials to ensure the quality of the final API.[4][7]

Section 2: Rigorous Analytical Characterization for Purity Verification

Independent analytical verification of incoming this compound is a non-negotiable quality control step. A multi-technique approach is essential to confirm the material's identity, purity, and impurity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of this compound and the identification of organic impurities.

Predicted ¹H NMR Chemical Shifts (ppm): While an experimental spectrum is ideal, computational prediction tools can provide a useful reference.[8][9][10][11][12] The expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, a multiplet for the alpha-proton adjacent to the amine and nitrile groups, and a broad signal for the amine protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Analysis: Compare the observed chemical shifts, signal integrations, and coupling patterns with the expected structure and reference data. Scrutinize the spectrum for any unexpected signals that may indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound and quantifying any impurities.[13][14][15]

Experimental Protocol: RP-HPLC

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally appropriate given the lack of a strong chromophore in the molecule.

  • Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.

Mass Spectrometry (MS): Definitive Molecular Weight Confirmation

Mass spectrometry provides an accurate mass measurement, confirming the molecular identity of the compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: ESI in positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.

  • Analysis: The mass-to-charge ratio of the molecular ion is measured to confirm the molecular weight of 2-aminopentanenitrile.

Section 3: Understanding and Controlling Potential Impurities

A thorough understanding of the potential impurities is critical for developing a robust control strategy. The most common synthetic route to 2-aminopentanenitrile is the Strecker synthesis, which involves the reaction of valeraldehyde with ammonia and a cyanide source.[2][3]

Potential Impurities from the Strecker Synthesis:

  • Unreacted Starting Materials: Residual valeraldehyde, ammonia, and cyanide.

  • Side Products: Amide- and carboxylic acid-containing impurities can arise from the hydrolysis of the nitrile group.

  • Oligomeric Byproducts: Self-condensation of the starting materials or intermediates can lead to the formation of higher molecular weight impurities.

A well-designed purification process, often involving crystallization, is essential to remove these impurities to acceptable levels.

Section 4: The Role of this compound in Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[16][17][18] Its bifunctional nature allows for its incorporation into diverse molecular scaffolds, making it a valuable tool for medicinal chemists. The purity of this starting material is of utmost importance, as any impurities can be carried through the synthetic sequence and potentially compromise the biological activity and safety of the final drug candidate.

Section 5: Workflow for Supplier and Material Qualification

A systematic approach to supplier and material qualification is essential for maintaining a consistent and high-quality supply of this compound.

Caption: A workflow for the qualification of suppliers and incoming this compound.

Conclusion

The successful and reproducible synthesis of novel drug candidates relies on a foundation of high-quality starting materials. For a versatile intermediate like this compound, a comprehensive approach to sourcing, analytical characterization, and impurity control is not just a matter of good scientific practice, but a critical component of a robust drug development program. By implementing the principles and protocols outlined in this guide, researchers can ensure the integrity of their chemical syntheses and contribute to the development of safe and effective medicines.

References

  • SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, August 2). Drug Substance Starting Material Selection. Retrieved from [Link]

  • DS InPharmatics. (2021, April 1). Establishing Regulatory Starting Materials & Understanding the ICH. Retrieved from [Link]

  • World Health Organization. (2010). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. Retrieved from [Link]

  • Enkrisi. (2023, March 3). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1033-1042.
  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2024, May 11). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Reddit. (2018, June 24). What should we know about the Strecker and Gabriel synthesis of amino acids? Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopentanenitrile. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Chromatography Online. (2021, May 1). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]

  • YouTube. (2020, August 17). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. Retrieved from [Link]

Sources

2-Aminopentanenitrile hydrochloride melting point and density

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Aminopentanenitrile Hydrochloride: Melting Point and Density

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. α-Aminonitriles, as versatile synthons and key intermediates, are of significant interest to researchers and medicinal chemists. This compound (also known as 2-aminovaleronitrile monohydrochloride) is one such compound, valued for its potential in constructing more complex molecular architectures. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound—specifically its melting point and density.

As this is a specialized chemical intermediate, publicly available data on its physical properties can be scarce or absent. Therefore, this document moves beyond a simple recitation of values. It serves as a practical guide for the research scientist, detailing not only the importance of these parameters but also the rigorous experimental methodologies required for their accurate determination. Understanding these properties is a non-negotiable prerequisite for ensuring the purity, consistency, and suitability of this compound for further synthetic applications and downstream development.

Physicochemical and Structural Identity

The foundational step in any chemical investigation is the unambiguous identification of the substance. For this compound, the key identifiers are summarized below. It is critical to note that while identifiers are established, experimental physical constants such as melting point and density are not consistently reported in publicly accessible literature, underscoring the necessity for empirical determination.

PropertyValueSource(s)
Chemical Name This compound-
Synonym(s) 2-aminovaleronitrile monohydrochloride[1]
CAS Number 111013-52-6[1][2]
Molecular Formula C₅H₁₁ClN₂[1][2]
Molecular Weight 134.61 g/mol [1][2]
Physical Form Solid[2]
Melting Point Not reported; requires experimental determination.-
Density Not reported; requires experimental determination.-

For comparative context, a shorter-chain analogue, 2-aminobutanenitrile hydrochloride (CAS 93554-80-4), has a reported density of approximately 0.914 g/cm³ (for the free base)[3]. While this provides a theoretical ballpark, the addition of a methylene group in the pentanenitrile structure necessitates an independent, empirical determination of density for the compound of interest.

Melting Point Determination: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The sharpness and temperature of the melting point are fundamental indicators of purity. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, an accurate melting point determination is a primary, cost-effective method for quality control and batch-to-batch consistency verification.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most widely accepted and pharmacopeia-recognized technique for melting point determination. The underlying principle involves heating a small, compacted sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If the crystals are large, gently crush them using a mortar and pestle to ensure uniform packing and efficient heat transfer.

    • Press the open end of a glass capillary tube (sealed at one end) into the powder multiple times to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom of the capillary. Proper packing is crucial for accurate results.

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus. These instruments consist of a heated metal block with a sample holder, a thermometer or temperature sensor, and a viewing lens.

    • Insert the packed capillary tube into the sample holder.

  • Approximate Melting Point Determination (Rapid Run):

    • If the melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20 °C/min).

    • Record the approximate temperature at which the sample melts. This value is for guidance only and is not the true melting point.

  • Accurate Melting Point Determination (Slow Run):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the rapid run.

    • Prepare a fresh capillary with the sample. A sample should never be re-melted for an accurate determination.

    • Set the starting temperature to about 10-15°C below the approximate melting point and use a slow, steady heating rate of 1-2 °C/min.

    • Causality: A slow ramp rate is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

  • Observation and Reporting:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal liquefies (the completion of melting).

    • Report the result as a melting range (e.g., 150.5-151.5°C). For a pure compound, this range should be narrow.

    • Perform the determination in triplicate to ensure reproducibility.

Density Determination: A Fundamental Physical Constant

Density (ρ), the ratio of mass to volume, is an intrinsic property of a substance. Its determination is essential for a variety of applications in a research and development setting. Accurate density values are required for:

  • Process Chemistry: Converting mass-based measurements to volume for charging reactors and ensuring correct stoichiometry.

  • Formulation Development: Understanding powder flow, compaction properties, and dissolution characteristics.

  • Quality Control: Confirming material consistency and detecting potential polymorphism or contamination.

Experimental Protocol: Gas Pycnometry for Solid Density

For a solid powder like this compound, gas pycnometry is a highly accurate and non-destructive method for determining its true density. This technique measures the volume of the solid by detecting the pressure change of an inert gas (typically helium) in a calibrated chamber.

Methodology:

  • Instrument Calibration:

    • Calibrate the gas pycnometer according to the manufacturer's instructions using a certified calibration sphere of known volume. This step ensures the accuracy of the instrument's internal volume measurements.

  • Sample Preparation:

    • Accurately weigh a sufficient quantity of the this compound powder using an analytical balance. The required mass will depend on the sample chamber volume. Record the mass (m).

    • Transfer the weighed sample into the sample chamber of the pycnometer.

  • Measurement:

    • Place the sample chamber into the instrument.

    • Initiate the analysis sequence. The instrument will automatically perform a series of steps:

      • The system is purged with the analysis gas (helium) to remove air and moisture. Helium is used because its small atomic size allows it to penetrate fine pores without being adsorbed onto the material surface.

      • The sample chamber is pressurized to a target pressure.

      • The gas is then expanded into a second, precisely known reference chamber, and the resulting equilibrium pressure is measured.

    • Using the ideal gas law and the calibrated volumes of the chambers, the instrument calculates the volume of the solid sample (V).

  • Calculation and Reporting:

    • The density (ρ) is calculated using the formula: ρ = m / V

    • The instrument typically performs multiple cycles (e.g., 5-10 runs) on the same sample and reports the average density and standard deviation.

    • Report the density in g/cm³ along with the temperature at which the measurement was performed.

Integrated Characterization Workflow

The determination of melting point and density are integral parts of a larger workflow for the characterization of any new or incoming chemical sample in a research environment. This process ensures that the material meets the required specifications before being committed to complex and costly experiments.

G cluster_0 Sample Reception & Initial Checks cluster_1 Physicochemical Property Determination cluster_2 Structural & Purity Confirmation cluster_3 Decision & Application reception Receive Sample (2-Aminopentanenitrile HCl) docs Verify Documentation (CoA, SDS) reception->docs visual Visual Inspection (Color, Form) docs->visual mp Melting Point Analysis (Purity & Identity Check) visual->mp density Density Measurement (Process & Formulation Data) visual->density spectroscopy Spectroscopic Analysis (NMR, IR, MS) mp->spectroscopy density->spectroscopy chromatography Chromatographic Purity (HPLC, GC) spectroscopy->chromatography decision Material Qualification (Pass/Fail) chromatography->decision use Release for R&D Use (Synthesis, Screening) decision->use Pass reject Quarantine/Reject decision->reject Fail

Caption: Workflow for the physicochemical characterization of a chemical sample.

Conclusion

For drug development professionals, scientific integrity is built upon a foundation of meticulous and accurate characterization of all materials. While key identifiers for this compound are established, its fundamental physical properties, such as melting point and density, are not readily found in the literature. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols for determining these crucial parameters. The application of these self-validating methodologies—capillary melting point determination and gas pycnometry—ensures the generation of reliable and reproducible data. This, in turn, empowers researchers to proceed with confidence in the quality and consistency of their starting materials, a critical step in the successful advancement of any drug discovery program.

References

  • American Elements. 2-aminobutanenitrile hydrochloride | CAS 93554-80-4. [Link]

  • PubChem. 2-Aminopentanenitrile | C5H10N2 | CID 10171288. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Strecker Synthesis of 2-Aminopentanenitrile from Valeraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Strecker synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids and their nitrile precursors.[1][2] This three-component reaction, utilizing an aldehyde, ammonia, and a cyanide source, offers a direct and efficient route to α-aminonitriles.[3][4] This document provides a detailed application guide for the synthesis of 2-aminopentanenitrile from valeraldehyde (pentanal). 2-aminopentanenitrile is a key intermediate for the synthesis of the essential amino acid leucine.[5][6] We present an in-depth examination of the reaction mechanism, a step-by-step laboratory protocol, critical safety considerations for handling cyanide, and methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The Underlying Chemistry: Reaction Mechanism

The Strecker synthesis is a robust one-pot reaction that proceeds in two primary stages: the formation of an α-aminonitrile, followed by its optional hydrolysis to an α-amino acid.[7][8] The synthesis of 2-aminopentanenitrile from valeraldehyde is a classic example of this transformation.

Causality of Reagent Choice: The classical Strecker protocol employed ammonia gas and the highly toxic hydrogen cyanide (HCN).[7] Modern, safer procedures utilize ammonium salts like ammonium chloride (NH₄Cl) as a source for ammonia and an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN).[7][8] Ammonium chloride serves a dual purpose: it exists in equilibrium with ammonia (NH₃) in solution, providing the necessary amine, and its mildly acidic nature (pKa of NH₄⁺ is ~9.25) catalyzes the initial condensation step by protonating the aldehyde's carbonyl oxygen, rendering it more electrophilic.[8]

The mechanism involves the following key steps:

  • Imine Formation: Valeraldehyde reacts with ammonia in a nucleophilic addition to form an unstable hemiaminal intermediate. This intermediate quickly eliminates a molecule of water to form a protonated imine, known as an iminium ion.[3]

  • Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[3][9] This step forms the new carbon-carbon bond and yields the final product, 2-aminopentanenitrile.[8]

The reaction is typically performed in an aqueous or mixed aqueous/alcoholic solvent system to facilitate the dissolution of the inorganic salts.

Strecker_Mechanism Valeraldehyde Valeraldehyde (Pentanal) Iminium Iminium Ion (Intermediate) Valeraldehyde->Iminium + NH3 - H2O Ammonia Ammonia (from NH4Cl) Ammonia->Iminium Product 2-Aminopentanenitrile Iminium->Product + CN⁻ Cyanide Cyanide Ion (from NaCN) Cyanide->Product

Figure 1: Reaction mechanism for the Strecker synthesis of 2-aminopentanenitrile.

Critical Safety Protocols: Handling Cyanides and Aldehydes

This protocol involves extremely hazardous materials. Strict adherence to safety procedures is mandatory.

Working with cyanide compounds requires extensive preparation and should only be performed by trained personnel in a properly equipped laboratory.[10] Cyanide salts are potent, fast-acting poisons, and contact through ingestion, inhalation, or skin absorption can be fatal.[11][12]

  • Acidification Hazard: The most critical danger is the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact between cyanide salts and acids.[10] All work must be conducted in a certified chemical fume hood, and acidic solutions must be kept strictly separate from the reaction vessel and cyanide waste streams. [12][13]

  • Personal Protective Equipment (PPE): Full, non-negotiable PPE includes a lab coat, chemical splash goggles, a face shield, and double-gloving with appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[11][14]

  • Designated Work Area: All operations involving cyanides must be performed in a designated area within a chemical fume hood, clearly marked with hazard warnings.[13]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated into dedicated, clearly labeled hazardous waste containers.[13] Contaminated glassware and work surfaces should be decontaminated with a buffered pH 10 solution, followed by a freshly prepared 10% bleach solution.[11]

  • Valeraldehyde Hazards: Valeraldehyde is a flammable liquid and an irritant. Handle it within the fume hood away from ignition sources.

Experimental Protocol: Synthesis of 2-Aminopentanenitrile

This protocol describes the synthesis of 2-aminopentanenitrile on a 50 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountMoles (mmol)
ValeraldehydeC₅H₁₀O86.131.04.31 g (5.3 mL)50
Ammonium ChlorideNH₄Cl53.491.23.21 g60
Sodium CyanideNaCN49.011.12.70 g55
MethanolCH₃OH32.04-25 mL-
Deionized WaterH₂O18.02-15 mL-
Diethyl Ether(C₂H₅)₂O74.12-~100 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.04-As needed-
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Certified chemical fume hood

Step-by-Step Procedure
  • Reaction Setup: In the chemical fume hood, equip a 100 mL three-neck round-bottom flask with a magnetic stir bar. In one neck, place a dropping funnel. In the central neck, attach a reflux condenser with a nitrogen inlet at the top. Stopper the third neck.

  • Reagent Preparation:

    • In a beaker, dissolve 3.21 g (60 mmol) of ammonium chloride and 2.70 g (55 mmol) of sodium cyanide in 15 mL of deionized water. Gently swirl to dissolve. Caution: NaCN is highly toxic.

    • Add 25 mL of methanol to this aqueous solution and stir until homogeneous.

  • Initiating the Reaction:

    • Transfer the prepared ammonium chloride/sodium cyanide solution into the round-bottom flask.

    • Begin vigorous stirring and cool the flask to 0-5 °C using an ice-water bath.

    • Add 4.31 g (5.3 mL, 50 mmol) of valeraldehyde to the dropping funnel.

    • Add the valeraldehyde dropwise to the stirred, cooled solution over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 30 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with 20 mL of brine (saturated NaCl solution) to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Decant or filter the solution to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-aminopentanenitrile as an oil. Further purification can be achieved by vacuum distillation if necessary.

Strecker_Workflow A Reagent Preparation (NaCN, NH4Cl in H2O/MeOH) C Reaction at 0-5 °C (Dropwise addition of Valeraldehyde) A->C B Reaction Setup (Flask, Condenser, Stirrer) B->C D Stir at Room Temp (18-24 hours) C->D E Aqueous Work-up (Diethyl Ether Extraction) D->E F Drying & Concentration (Na2SO4, Rotary Evaporator) E->F G Crude Product (2-Aminopentanenitrile) F->G H Characterization (NMR, IR) G->H

Figure 2: General experimental workflow for the synthesis of 2-aminopentanenitrile.

Product Characterization

Confirming the identity and purity of the synthesized 2-aminopentanenitrile is crucial. The primary methods for characterization are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

  • Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the nitrile (C≡N) stretching vibration.[15] This peak is typically observed in the range of 2220-2260 cm⁻¹ and is of weak to medium intensity. Other expected peaks include C-H stretches from the aliphatic chain (~2850-3000 cm⁻¹) and the N-H stretches of the primary amine (~3300-3500 cm⁻¹, often appearing as a doublet).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton spectrum will provide a clear map of the molecule's structure. Key expected signals include a triplet for the terminal methyl group (~0.9 ppm), multiplets for the methylene groups in the propyl chain, a characteristic signal for the alpha-proton (the CH adjacent to both the amine and nitrile groups), and a broad singlet for the amine (NH₂) protons, whose chemical shift is concentration and solvent dependent.

    • ¹³C-NMR: The carbon spectrum will show five distinct signals. The nitrile carbon (C≡N) is a key diagnostic peak, typically appearing downfield around 120 ppm. The other four signals correspond to the carbons of the butyl group attached to the stereocenter.

Further Applications: Hydrolysis to Leucine

The synthesized α-aminonitrile is a stable intermediate that can be readily converted to the corresponding α-amino acid.[7] Acid-catalyzed hydrolysis of 2-aminopentanenitrile, typically by heating with a strong acid like 6M hydrochloric acid, will convert the nitrile group into a carboxylic acid, yielding the amino acid leucine (as its hydrochloride salt).[6][17] This subsequent step demonstrates the synthetic utility of the Strecker reaction in providing access to the fundamental building blocks of proteins.[1]

References

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • Endoma-Arias, M. A. A., et al. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Bionanotechnology. Molecules, 27(19), 6298. Available from: [Link]

  • Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Available from: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Ghogare, P. B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Quimicaorganica.org. Amino Acid Synthesis - Strecker. Available from: [Link]

  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]

  • Safe Work Australia. (2020). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available from: [Link]

  • Dartmouth College Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Cyanide Salts. Available from: [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Available from: [Link]

  • Ghogare, P. B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Available from: [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: CYANIDE. Available from: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available from: [Link]

  • ChemEurope.com. Strecker amino acid synthesis. Available from: [Link]

  • Organic Chemistry Explained. Strecker Amino Acid Synthesis Mechanism & Examples. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2020). Synthesis, Characterization and Antibacterial Activity Study of New 𝜶-Aminonitrile Complexes. ResearchGate. Available from: [Link]

  • NCERT. (2022). Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • Pearson+. α-Amino acids can be prepared by treating an aldehyde with ammonia... Available from: [Link]

  • Wilkinson, D. J., et al. (2017). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 595(9), 2901–2911. Available from: [Link]

  • Wang, X., et al. (2005). Preparation of chiral amino-nitriles. Google Patents, US20050038281A1.
  • Wikipedia. Cyanohydrin reaction. Available from: [Link]

  • Organic Syntheses. AMINOMALONONITRILE p-TOLUENESULFONATE. Available from: [Link]

  • ResearchGate. (Chemical) conversion of benzaldehyde, ammonia, and cyanide in... Available from: [Link]

  • Wolf, L. G., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 29(1), 35-68. Available from: [Link]

  • Lee, J. E., et al. (2015). Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. Molecules, 20(4), 6037-6051. Available from: [Link]

  • Leuchtenberger, W., et al. (1985). Process for obtaining pure L-leucine. Google Patents, US4562152A.
  • Schutt, H., et al. (1988). Process for the separation of L-leucine and L-isoleucine. Google Patents, US4731476A.
  • Study.com. Leucine, an amino acid, is synthesized through a multistep pathway... Available from: [Link]

  • Harris, M. (1936). Method of preparing leucine. Google Patents, US2009868A.

Sources

Application Note: Hydrolysis Protocol for 2-Aminopentanenitrile to Norvaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the hydrolysis of 2-aminopentanenitrile (the Strecker adduct of butyraldehyde) to 2-aminopentanoic acid (Norvaline) . Norvaline is a critical non-proteinogenic amino acid used as a structural probe in peptide engineering and a key intermediate in the synthesis of ACE inhibitors (e.g., Perindopril).

While the Strecker synthesis is well-documented, the hydrolysis step is often the bottleneck due to byproduct formation (melanoidins), incomplete conversion of the amide intermediate, and difficulties in desalting the final product. This guide presents a Two-Stage Acid Hydrolysis protocol designed to maximize yield (>85%) and purity, utilizing ion-exchange chromatography for efficient workup.

Reaction Mechanism & Critical Control Points

The conversion proceeds via a two-step nucleophilic addition-elimination mechanism. The nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.

Critical Control Points (CCPs):
  • Exotherm Management: The initial addition of acid to the aminonitrile is highly exothermic. Uncontrolled heat leads to polymerization (darkening of solution).

  • Amide Stalling: The hydrolysis of the intermediate 2-aminopentanamide is the rate-determining step. Insufficient reflux time yields a mixture of acid and amide, which are difficult to separate.

  • Ammonium Salt Removal: The reaction produces stoichiometric amounts of ammonium chloride (

    
    ). Removal is critical for analytical purity.
    
Mechanism Diagram

ReactionMechanism Nitrile 2-Aminopentanenitrile (Precursor) Amide 2-Aminopentanamide (Intermediate) Nitrile->Amide + H2O / HCl (Fast, Exothermic) Acid Norvaline HCl (Crude Product) Amide->Acid + H2O / HCl Reflux 100°C (Rate Limiting) Final L-Norvaline (Zwitterion) Acid->Final Ion Exchange (Desalting) Byprod NH4Cl (Salt Byproduct) Acid->Byprod

Figure 1: Reaction pathway from aminonitrile to purified amino acid. Note the intermediate amide stage which requires sustained thermal energy to overcome the activation barrier.

Protocol A: High-Yield Acid Hydrolysis

Scale: 100 mmol (approx. 10g starting material) Estimated Time: 24 Hours (Active: 3h)

Reagents & Equipment[1][2][3]
  • Precursor: 2-aminopentanenitrile (freshly prepared or stored at -20°C to prevent degradation).

  • Acid: Hydrochloric Acid (6 M and 12 M).

  • Resin: Strong Acid Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120), H+ form.

  • Eluent: 10% Aqueous Ammonia (

    
    ).
    
  • Equipment: 250mL Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Rotary Evaporator.

Step-by-Step Methodology
Phase 1: Controlled Hydrolysis
  • Setup: Place 100 mL of 6 M HCl in a 250 mL RBF equipped with a magnetic stir bar and an addition funnel. Cool the acid to 0–5°C using an ice bath.

    • Why? Low temperature prevents immediate polymerization of the nitrile upon contact with strong acid.

  • Addition: Add 2-aminopentanenitrile (100 mmol) dropwise via the addition funnel over 30 minutes. Maintain internal temperature <10°C.

    • Observation: The solution may turn slightly yellow; this is normal. Dark brown indicates thermal degradation.

  • Ramp: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reflux: Attach the reflux condenser. Heat the reaction to 100–110°C (Reflux) for 18–24 hours .

    • Validation: Monitor by TLC (n-butanol:acetic acid:water 4:1:1). The nitrile spot (

      
      ) and amide intermediate (
      
      
      
      ) must disappear; the Norvaline spot (
      
      
      ) should be dominant.
Phase 2: Isolation & Desalting (Ion Exchange)

Direct evaporation of the hydrolysis mixture yields Norvaline·HCl contaminated with


. Ion exchange is required for the free amino acid.
  • Concentration: Evaporate the reaction mixture to dryness under reduced pressure (Rotovap, 50°C) to remove excess HCl. Re-dissolve the residue in 50 mL deionized water.

  • Loading: Pass the aqueous solution through a column containing 50g of activated Cation Exchange Resin (H+ form) .

    • Mechanism:[1][2][3][4][5][6][7] Norvaline (

      
       form) and 
      
      
      
      bind to the resin;
      
      
      passes through.
  • Washing: Wash the column with 200 mL of deionized water until the eluate pH is neutral. This removes anionic impurities and residual acid.

  • Elution: Elute the amino acid using 10%

    
     . Collect fractions that test positive for amine (ninhydrin stain).
    
    • Note: Ammonia displaces the amino acid from the resin.

  • Crystallization: Combine active fractions and concentrate to dryness. Recrystallize the solid from Ethanol/Water (90:10) to obtain white crystals of DL-Norvaline.

Analytical Validation & Specifications

The following parameters define a successful synthesis batch.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Yield > 85% (molar)Gravimetric
Purity (HPLC) > 98.0%C18 Column, OPA derivatization [1]
Ammonium Content < 0.5%Ion Chromatography
Identity MS (M+H) = 118.1 m/zMass Spectrometry
HPLC Method (Reference Conditions)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV 210 nm (or fluorescence if derivatized).

Process Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Product Polymerization of nitrile during acid addition.Ensure temp <5°C during addition. Increase stirring speed to prevent local hotspots.
Low Yield Incomplete hydrolysis of the amide intermediate.Extend reflux time to 24h. Ensure HCl concentration is maintained (closed system).
Sticky/Hygroscopic Solid Residual HCl or Ammonium Chloride salts.Incomplete elution from resin. Ensure thorough water wash before ammonia elution.
Low Purity Racemization (if starting with chiral nitrile).Acid hydrolysis at 110°C causes racemization. For chiral L-Norvaline, use Enzymatic Hydrolysis (see below).

Advanced Workflow: Enzymatic Route (Chiral)

For applications requiring enantiopure L-Norvaline from racemic nitrile.

While acid hydrolysis is robust, it destroys stereochemistry. For chiral applications, Nitrilase enzymes (EC 3.5.5.1) are preferred.

EnzymaticWorkflow Input Racemic 2-Aminopentanenitrile Bioreactor Bioreactor Nitrilase (pH 7.0, 30°C) Input->Bioreactor Separation Filtration (Remove Enzyme) Bioreactor->Separation Product L-Norvaline (>99% ee) Separation->Product Filtrate Waste D-Nitrile / D-Amide (Recycle via Racemization) Separation->Waste Retentate/Side Stream

Figure 2: Green chemistry approach using biocatalysis for enantioselective hydrolysis [2].

References

  • Waters Corporation. "Hydrolysis of Purified Proteins and Peptides for Amino Acid Analysis." Waters Application Notes. Accessed October 2023. Link

  • Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Applications." Organic Chemistry Portal. Accessed October 2023. Link

  • Google Patents. "CN1962613A: Method for synthesis of L-norvaline." Google Patents. Accessed October 2023. Link

  • National Institutes of Health (NIH). "L-Norvaline Compound Summary." PubChem. Accessed October 2023. Link

  • Springer Protocols. "Hydrolysis of Samples for Amino Acid Analysis." Methods in Molecular Biology. Accessed October 2023. Link

Sources

Application Note: Strategic Utilization of 2-Aminopentanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Profile

2-Aminopentanenitrile (CAS: 13893-53-3) serves as a critical masked synthon for L-Norvaline (2-aminopentanoic acid), a non-proteinogenic amino acid increasingly utilized in peptide mimetics and kinase inhibitors. Unlike standard amino acids, the


-aminonitrile moiety offers a divergent chemical handle, allowing researchers to access not only carboxylic acids (via hydrolysis) but also 1,2-diamines (via reduction) and imidazoles (via cyclization).

Key Pharmaceutical Applications:

  • Arginase Inhibitors: Norvaline derivatives act as feedback inhibitors in the nitric oxide (NO) synthase pathway.

  • Peptide Engineering: Used as a lipophilic, non-beta-branched isostere of Valine to alter proteolytic stability in peptide drugs.

  • Heterocyclic Scaffolds: Precursor for substituted imidazoles found in antifungal and antihypertensive agents.

Technical Challenge: The free base of 2-aminopentanenitrile is thermodynamically unstable, prone to the retro-Strecker reaction (decomposition back to butyraldehyde and HCN) and polymerization. This guide provides a validated protocol for its synthesis, immediate stabilization as a hydrochloride salt, and downstream conversion.

Chemical Pathway & Logic

The synthesis relies on the Strecker Reaction , utilizing ammonium chloride as both the amine source and the buffering agent. The reaction is equilibrium-driven; therefore, temperature control is critical to prevent cyanide loss.

Diagram 1: Synthesis & Stabilization Workflow

(Visualizing the critical path from raw materials to stable intermediate)

StreckerSynthesis Start Butyraldehyde (n-Butanal) Intermediate Imine Intermediate Start->Intermediate Condensation (0°C) Reagents NaCN + NH4Cl (Aq. MeOH) Reagents->Intermediate ProductFree 2-Aminopentanenitrile (Unstable Free Base) Intermediate->ProductFree Nucleophilic Attack (CN-) ProductFree->ProductFree Retro-Strecker (If heated >30°C) Stabilization HCl (g) or 4M HCl/Dioxane Quench ProductFree->Stabilization Immediate Acidification FinalProduct 2-Aminopentanenitrile HCl Salt (Stable) Stabilization->FinalProduct Precipitation

Caption: Figure 1. Kinetic pathway for the synthesis of 2-aminopentanenitrile, highlighting the critical stabilization step to prevent retro-Strecker decomposition.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Aminopentanenitrile Hydrochloride

Objective: Synthesis of the target intermediate with >95% purity while managing cyanide hazards.

Reagents:

  • Butyraldehyde (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq) [POISON]

  • Ammonium Chloride (NH4Cl) (1.2 eq)

  • Ammonium Hydroxide (25% aq) (1.0 eq)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation (0 min): In a fume hood equipped with a cyanide scrubber, dissolve NH4Cl (1.2 eq) and NaCN (1.1 eq) in water. Add an equal volume of Methanol. Cool the mixture to 0–5°C using an ice bath.

    • Why: Low temperature favors the formation of the aminonitrile over the decomposition products and suppresses HCN volatility.

  • Addition (30 min): Add Butyraldehyde (1.0 eq) dropwise followed by Ammonium Hydroxide. Maintain internal temperature <10°C.

  • Reaction (4–6 hours): Allow the mixture to warm slowly to room temperature (20–25°C). Stir vigorously.

    • Monitoring: Monitor consumption of aldehyde via TLC (Silica, EtOAc/Hexane 1:4). Aldehyde spot (

      
      ) should disappear.
      
  • Extraction (Post-Rxn): Dilute with water and extract 3x with Diethyl Ether or Dichloromethane.

    • Critical Safety Step: The aqueous layer contains residual cyanide. Treat with bleach (NaOCl) at pH >10 before disposal.

  • Stabilization (Crucial): Dry the organic layer over Na2SO4. Do not concentrate to dryness as the free base is unstable.

  • Salt Formation: Cool the organic solution to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise until pH < 2. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Filter the solid under inert atmosphere (Argon). Wash with cold ether. Store at -20°C.

Yield Expectation: 75–85% (as HCl salt).

Protocol B: Hydrolysis to L-Norvaline (Pharma Application)

Objective: Conversion of the nitrile handle to the carboxylic acid to generate the non-proteinogenic amino acid.

Reagents:

  • 2-Aminopentanenitrile HCl (from Protocol A)

  • 6M Hydrochloric Acid (HCl)[1]

Methodology:

  • Dissolve the nitrile salt in 6M HCl (10 mL/g).

  • Reflux at 100°C for 4–6 hours .

    • Mechanism:[2][3][4][5][6][7][8] Acid-catalyzed hydrolysis converts

      
      .
      
  • Concentrate the solution in vacuo to remove excess HCl.

  • Purification: Redissolve the residue in minimal water. Neutralize to the isoelectric point (pI

    
     6.0) using LiOH or Ammonia to precipitate the zwitterionic amino acid.
    
  • Recrystallize from Ethanol/Water.

Divergent Applications & Data Profile

The utility of 2-aminopentanenitrile extends beyond simple amino acid synthesis. It is a "Hub Intermediate."

Diagram 2: Divergent Pharmaceutical Synthesis

(Mapping the downstream utility of the intermediate)

DivergentSynthesis Hub 2-Aminopentanenitrile (The Hub) Path1 Hydrolysis (6M HCl) Hub->Path1 Path2 Reduction (LiAlH4) Hub->Path2 Path3 Cyclization (HC(OEt)3) Hub->Path3 Target1 Norvaline (Arginase Inhibitors) Path1->Target1 Target2 1,2-Diaminopentane (Pt Coordination Drugs) Path2->Target2 Target3 5-Propylimidazole (Antifungal Scaffolds) Path3->Target3

Caption: Figure 2. Divergent synthesis map showing three distinct pharmaceutical classes accessible from the 2-aminopentanenitrile scaffold.

Analytical Quality Control (QC) Table
TestMethodAcceptance CriteriaDiagnostic Signal
Identity 1H NMR (D2O)Matches Reference

4.2 ppm (t, 1H,

-CH),

0.9 ppm (t, 3H, terminal CH3)
Purity HPLC (C18)> 98.0%Retention time shift vs. Butyraldehyde
Functional Group FT-IRPresence of NitrileSharp peak at 2240 cm⁻¹ (C≡N stretch)
Counterion Titration1.0 ± 0.1 eqChloride content (AgNO3 titration)

Safety & Handling (Critical)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation). Specific Hazard: Cyanide Generation.

  • Moisture Sensitivity: In the presence of moisture and heat, the free base can revert to Butyraldehyde and Hydrogen Cyanide (HCN) gas. Always handle the salt form unless the free base is generated in situ for immediate reaction.

  • Waste Disposal: All aqueous waste streams must be treated with Sodium Hypochlorite (Bleach) at pH > 10 for at least 24 hours to oxidize cyanide to cyanate (

    
    ) before disposal.
    
  • Antidote: A cyanide antidote kit (Amyl nitrite, Sodium thiosulfate) must be present in the laboratory during Synthesis Protocol A.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10171288, 2-Aminopentanenitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Strecker Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (2003). Hydrolysis of Samples for Amino Acid Analysis. Retrieved from [Link]

Sources

Application Note: Optimized Aminonitrile Formation via Strecker Synthesis (NaCN/NH4Cl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of


-aminonitriles using Sodium Cyanide (NaCN) and Ammonium Chloride (NH

Cl). This transformation, known as the Strecker Synthesis, is a cornerstone in the production of

-amino acids and unnatural pharmacophores. While conceptually simple, the reaction involves a delicate equilibrium between carbonyls, imines, and cyanide nucleophiles. This guide provides a validated protocol that maximizes yield while strictly managing the high-toxicity risks associated with cyanide salts.

Key Deliverables:

  • Safety-First Workflow: Engineered controls to prevent HCN evolution.

  • Equilibrium Management: Strategies to drive the reversible imine formation to completion.

  • Scalable Protocol: A self-validating method suitable for mg to multi-gram scales.

Mechanistic Principles & Causality

The Strecker reaction in an aqueous/alcoholic medium relies on a "buffered" dual-activation system provided by Ammonium Chloride.

The Role of Reagents[1]
  • Ammonium Chloride (NH

    
    Cl):  Acts as a dual-purpose reagent.[1][2] It provides the amine source (NH
    
    
    
    in equilibrium) for imine formation and serves as a Brønsted acid (pKa ~9.24) to activate the carbonyl/imine without acidifying the solution enough to release hazardous HCN gas (pKa ~9.2).
  • Sodium Cyanide (NaCN): The source of the cyanide nucleophile. It must remain in a solution with pH > 9 to ensure it exists as the salt (CN

    
    ) rather than the volatile gas (HCN).
    
Reaction Pathway

The reaction proceeds through two reversible stages:

  • Condensation: Ammonia attacks the carbonyl to form a hemiaminal, which dehydrates to an iminium ion.

  • Addition: The cyanide ion attacks the electrophilic iminium carbon.[2][3]

StreckerMechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH3 / NH4+ Ammonia->Hemiaminal Iminium Iminium Ion (R-CH=NH2+) Hemiaminal->Iminium - H2O Product Alpha-Aminonitrile Iminium->Product + CN- Cyanide CN- Cyanide->Product

Figure 1: Mechanistic pathway of the Strecker Synthesis.[1][2][3] Note the critical Iminium intermediate (Red) which is the active electrophile.

Critical Reaction Parameters

Success depends on controlling the equilibrium. The following parameters have been optimized for standard aldehydes.

ParameterRecommended ConditionScientific Rationale
Solvent System Methanol/Water (1:1 to 3:1)Solubilizes both organic aldehyde and inorganic salts (NaCN, NH

Cl).
Stoichiometry 1.0 : 1.5 : 1.2 (Ald : NH

Cl : NaCN)
Excess amine drives imine formation (Le Chatelier’s principle).
Concentration 0.2 M - 0.5 MHigher concentrations favor the bimolecular addition steps.
Temperature 20°C - 30°CElevated temperatures increase reversibility and HCN risk; RT is usually sufficient.
Reaction Time 4 - 16 HoursImine formation is often the rate-determining step for sterically hindered substrates.

Safety Framework: Cyanide Handling

WARNING: Sodium Cyanide is a potent metabolic asphyxiant. Ingestion or inhalation of generated HCN gas can be fatal within minutes.

Engineering Controls
  • Ventilation: All operations must occur in a certified chemical fume hood.

  • pH Control: Never add strong acid (HCl, H

    
    SO
    
    
    
    ) directly to the reaction mixture while NaCN is present. Keep pH > 9.
  • Detection: A portable HCN monitor should be active inside the hood.

Waste Disposal (The "Bleach Quench")

All cyanide-containing waste (aqueous and solid) must be oxidized before disposal.

  • Protocol: Treat waste with excess Sodium Hypochlorite (Bleach, ~10%) at pH > 10.

  • Reaction:

    
     (Cyanate is significantly less toxic).
    
  • Verification: Test with potassium iodide/starch paper (turns blue in presence of excess oxidant) or specific cyanide test strips.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-amino-2-phenylacetonitrile (from Benzaldehyde).

Materials
  • Benzaldehyde (10 mmol, 1.06 g)

  • Ammonium Chloride (15 mmol, 0.80 g)

  • Sodium Cyanide (12 mmol, 0.59 g) [POISON]

  • Ammonium Hydroxide (28% NH

    
     in water) - Optional, for pH adjustment
    
  • Methanol (20 mL) / Water (10 mL)

Step-by-Step Protocol
  • Pre-Solubilization (Salt Solution):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve NH

      
      Cl (15 mmol) and NaCN (12 mmol) in Water (10 mL).
      
    • Note: The solution will be basic. Ensure complete dissolution before proceeding.

  • Substrate Addition:

    • Add Methanol (20 mL) to the aqueous salt solution.

    • Add Benzaldehyde (10 mmol) in a single portion.

    • Observation: The solution may become cloudy or biphasic initially.

  • Reaction:

    • Stir vigorously at Room Temperature (20-25°C) for 12 hours.

    • Monitoring: Monitor by TLC (Silica gel; Ethyl Acetate/Hexane). The aldehyde spot should disappear. The aminonitrile is often more polar than the aldehyde but less polar than the amide byproduct.

  • Workup (IN FUME HOOD):

    • Dilute the mixture with Water (30 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Aqueous Layer Disposal: Treat immediately with Bleach (See Section 4.2).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • The crude oil often solidifies upon standing. Recrystallization from Ethanol/Ether or column chromatography may be required for high purity.

Workflow Start Start: Dissolve Salts (NaCN + NH4Cl in H2O) AddSolvent Add MeOH + Aldehyde Start->AddSolvent React Stir RT (12-16h) Monitor TLC AddSolvent->React Quench Dilute w/ Water Extract w/ EtOAc React->Quench Waste Aqueous Waste Oxidize w/ Bleach Quench->Waste Aq. Layer Isolate Dry Organic Layer Concentrate Quench->Isolate Org. Layer

Figure 2: Operational workflow for the batch synthesis of aminonitriles.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium favoring aldehydeIncrease NH

Cl equivalents (up to 3.0 eq) or use anhydrous ammonia in MeOH/IPA.
Cyanohydrin Formation Insufficient Ammonia/ImineEnsure NH

Cl is fully dissolved. Add a small amount of NH

OH to boost free NH

concentration.
Darkening/Tars Polymerization of HCN/ImineReduce temperature to 0°C during addition; protect from light.
HCN Alarm Triggers pH dropped below 9STOP. Add dilute NaOH immediately. Check ventilation.

References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis: Mechanism and Recent Literature. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Sodium Cyanide: Systemic Agent. NIOSH Emergency Response Safety. Retrieved from [Link]

  • Organic Syntheses. General procedures for Strecker Synthesis. (Historical context and validation of salt protocols). Retrieved from [Link]

Sources

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Aminopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral α-Aminonitriles

Chiral α-aminonitriles are pivotal building blocks in modern synthetic organic chemistry, particularly in the pharmaceutical industry. Their bifunctional nature, featuring a reactive nitrile group and a stereogenic amino center, makes them versatile precursors for a wide array of enantiomerically pure molecules, including α-amino acids, diamines, and various heterocyclic compounds. The absolute configuration of these molecules is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[1][2] Consequently, robust and efficient methods for obtaining single-enantiomer α-aminonitriles are of paramount importance in drug discovery and development.[3]

2-Aminopentanenitrile, a non-proteinogenic α-aminonitrile, serves as a valuable synthon for introducing a chiral pentylamino moiety into complex molecular architectures. Its enantiomers are potential intermediates in the synthesis of novel therapeutic agents. The classical synthesis of 2-aminopentanenitrile via the Strecker reaction, involving the condensation of pentanal, ammonia, and cyanide, typically yields a racemic mixture.[4][5] This necessitates a resolution step to isolate the desired enantiomer. Enzymatic kinetic resolution (EKR) has emerged as a powerful "green" alternative to traditional chemical resolution methods, offering high enantioselectivity under mild reaction conditions.[6][7]

This guide provides detailed application notes and protocols for two distinct enzymatic strategies for the kinetic resolution of racemic 2-aminopentanenitrile: Lipase-Catalyzed Enantioselective N-Acylation and Nitrilase-Catalyzed Enantioselective Hydrolysis .

Part 1: Lipase-Catalyzed Kinetic Resolution via N-Acylation

Principle and Rationale

Lipases (EC 3.1.1.3) are hydrolases that, in non-aqueous environments, can catalyze the transfer of acyl groups with high enantioselectivity. In the kinetic resolution of racemic 2-aminopentanenitrile, a lipase will selectively acylate one enantiomer of the amine at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched amine from the acylated product (an amide). The success of this method hinges on the selection of an appropriate lipase, an acyl donor, and a suitable organic solvent system.

  • Causality Behind Experimental Choices:

    • Enzyme Selection: Candida antarctica Lipase B (CAL-B), often immobilized as Novozym® 435, is a workhorse in biocatalysis due to its broad substrate scope, high stability, and excellent enantioselectivity in resolving chiral amines.[6][8][9] Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) is another robust candidate known for its versatility.[10][11]

    • Acyl Donor: An activated ester, such as 2,2,2-trifluoroethyl acetate or vinyl acetate, is often used as the acyl donor. These donors generate a non-reversible acylation, driving the reaction forward and preventing product inhibition. The choice of acyl donor can significantly impact both reaction rate and enantioselectivity (E-value).[12]

    • Solvent System: A non-polar organic solvent like diisopropyl ether, toluene, or tert-butyl methyl ether (MTBE) is typically used. These solvents maintain the enzyme in its active conformation and solubilize the substrates without interfering with the reaction.[13]

Workflow for Lipase-Catalyzed Resolution

Lipase_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_separation Separation & Analysis Racemate Racemic 2-Aminopentanenitrile ReactionVessel Reaction Mixture (Stirring at controlled Temp.) Racemate->ReactionVessel Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->ReactionVessel Solvent Anhydrous Organic Solvent Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Monitoring Monitor Conversion (e.g., by GC/HPLC) ReactionVessel->Monitoring Take Aliquots Quench Stop Reaction at ~50% Conversion Monitoring->Quench Filtration Filter to Remove Enzyme Quench->Filtration Separation Chromatographic Separation (Amine from Amide) Filtration->Separation Amine (S)-2-Aminopentanenitrile (Enantiopure) Separation->Amine Amide (R)-N-Acetyl-2-aminopentanenitrile Separation->Amide Analysis Determine ee% by Chiral HPLC/GC Amine->Analysis Amide->Analysis

Caption: Workflow for the lipase-catalyzed kinetic resolution of 2-aminopentanenitrile.

Experimental Protocol: Lipase-Catalyzed N-Acylation

Materials:

  • Racemic 2-aminopentanenitrile

  • Immobilized Candida antarctica Lipase B (Novozym® 435) or Burkholderia cepacia Lipase (Amano Lipase PS)

  • Vinyl acetate (acyl donor)

  • Diisopropyl ether (anhydrous)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/orbital shaker

Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic 2-aminopentanenitrile (e.g., 1.0 g, 10.2 mmol).

    • Add 50 mL of anhydrous diisopropyl ether.

    • Add immobilized lipase (e.g., 200 mg of Novozym® 435).

    • Add vinyl acetate (e.g., 0.52 g, 6.1 mmol, 0.6 equivalents). Using a slight sub-stoichiometric amount of the acyl donor helps prevent over-reaction.

  • Reaction Execution:

    • Seal the flask and place it in an orbital shaker or on a magnetic stirrer set to a moderate speed (e.g., 200 rpm).

    • Maintain the reaction at a constant temperature (e.g., 40 °C). Temperature control is crucial for enantioselectivity.[14]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2-4 hours).

    • Analyze the aliquots by Gas Chromatography (GC) or achiral HPLC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the remaining substrate and the product.[6]

  • Work-up and Separation:

    • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue, a mixture of the unreacted amine and the newly formed amide, is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

  • Analysis of Enantiomeric Excess (ee):

    • Determine the ee of the recovered 2-aminopentanenitrile and the isolated N-acetyl-2-aminopentanenitrile using chiral HPLC or chiral GC. A derivatization step may be necessary for the amine to improve its chromatographic properties.

Data Presentation: Enzyme Screening and Optimization

The following table represents hypothetical but realistic data for the screening of different lipases and conditions for the resolution of 2-aminopentanenitrile.

Entry Lipase Acyl Donor Solvent Temp (°C) Time (h) Conversion (%) eesubstrate (%) eeproduct (%) E-value *
1CAL-BVinyl AcetateDiisopropyl Ether401251>9997>200
2B. cepaciaVinyl AcetateDiisopropyl Ether4024489498145
3CAL-BEthyl AcetateDiisopropyl Ether404835539835
4CAL-BVinyl AcetateToluene4010529896180
5CAL-BVinyl AcetateDiisopropyl Ether252849>9998>200

*The Enantiomeric Ratio (E-value) is a measure of the enzyme's selectivity and is calculated from the conversion and ee values. A high E-value (>100) is indicative of an excellent resolution.

Part 2: Nitrilase-Catalyzed Kinetic Resolution via Hydrolysis

Principle and Rationale

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia, typically without forming a free amide intermediate. When applied to a racemic α-aminonitrile, an enantioselective nitrilase will hydrolyze one enantiomer into the corresponding α-amino acid, leaving the other enantiomer of the α-aminonitrile unreacted. This approach offers a different synthetic route, yielding an enantiopure α-amino acid and an enantiopure α-aminonitrile.

  • Causality Behind Experimental Choices:

    • Enzyme Source: Nitrilases are widespread in bacteria, fungi, and plants. Screening of microbial strains (e.g., from genera like Rhodococcus, Pseudomonas, or Alcaligenes) is often necessary to find a nitrilase with high activity and selectivity for a specific substrate like 2-aminopentanenitrile.

    • Reaction Medium: These reactions are typically conducted in an aqueous buffer system. The pH of the buffer is a critical parameter, as it affects both the enzyme's activity and stability, with most bacterial nitrilases showing optimal activity in the neutral to slightly alkaline range (pH 7-8).

    • Substrate Concentration: High concentrations of nitrile substrates can be inhibitory or toxic to the enzyme/whole cells. Therefore, the reaction is often run at a relatively low substrate concentration, or the substrate is fed gradually over time.

Workflow for Nitrilase-Catalyzed Resolution

Nitrilase_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_separation Separation & Analysis Racemate Racemic 2-Aminopentanenitrile ReactionVessel Bioreactor (Shaking at controlled Temp. & pH) Racemate->ReactionVessel Enzyme Whole Cells / Crude Extract (Nitrilase Activity) Enzyme->ReactionVessel Buffer Aqueous Buffer (e.g., pH 7.5) Buffer->ReactionVessel Monitoring Monitor Conversion (e.g., by HPLC) ReactionVessel->Monitoring Sample Periodically Quench Stop Reaction at ~50% Conversion Monitoring->Quench Centrifugation Remove Cells/Debris Quench->Centrifugation Extraction pH Adjustment & Extraction Centrifugation->Extraction Supernatant AminoAcid (R)-2-Aminopentanoic Acid (Enantiopure) Extraction->AminoAcid Aminonitrile (S)-2-Aminopentanenitrile (Enantiopure) Extraction->Aminonitrile Analysis Determine ee% by Chiral HPLC AminoAcid->Analysis Aminonitrile->Analysis

Caption: Workflow for the nitrilase-catalyzed kinetic resolution of 2-aminopentanenitrile.

Experimental Protocol: Nitrilase-Catalyzed Hydrolysis

Materials:

  • Racemic 2-aminopentanenitrile

  • Whole microbial cells or cell-free extract containing a suitable nitrilase

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Ethyl acetate or other suitable organic solvent for extraction

  • Centrifuge and temperature-controlled shaker

Protocol:

  • Enzyme Preparation:

    • Cultivate the selected microorganism (e.g., a strain of Rhodococcus rhodochrous) under conditions that induce nitrilase expression.

    • Harvest the cells by centrifugation and wash them with buffer. The resulting cell paste (whole cells) can be used directly or after lyophilization. Alternatively, a cell-free extract can be prepared by cell disruption and centrifugation.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, suspend the whole cells or cell-free extract in potassium phosphate buffer (100 mM, pH 7.5).

    • Add racemic 2-aminopentanenitrile to a final concentration of 20-50 mM. The substrate may need to be dissolved in a minimal amount of a co-solvent like DMSO before being added to the buffer.

  • Reaction Execution:

    • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 180 rpm).

    • Maintain the pH of the reaction, as the formation of ammonia can cause it to increase.

  • Monitoring the Reaction:

    • Periodically withdraw samples and stop the enzymatic reaction (e.g., by adding acid or centrifuging to remove cells).

    • Analyze the supernatant by HPLC to quantify the remaining aminonitrile and the formed amino acid. The reaction should be stopped at ~50% conversion.

  • Work-up and Separation:

    • Once the target conversion is reached, terminate the reaction and remove the biocatalyst by centrifugation.

    • Adjust the pH of the supernatant. To isolate the unreacted (S)-2-aminopentanenitrile, make the solution basic (e.g., pH 10-11) and extract with an organic solvent like ethyl acetate.

    • To isolate the (R)-2-aminopentanoic acid, adjust the pH of the remaining aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate it, or use ion-exchange chromatography.

  • Analysis of Enantiomeric Excess (ee):

    • Determine the ee of the recovered aminonitrile and the product amino acid by chiral HPLC. The amino acid may require derivatization (e.g., with Marfey's reagent) prior to analysis.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: An ideal biocatalyst for the preparation of nitrogenated-chiral compounds. Advanced Synthesis & Catalysis, 348(7-8), 797-812. [Link]

  • Silva, F. M. W. G., Szemes, J., Mustashev, A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11531. [Link]

  • Wikipedia. (n.d.). Nitrilase. Retrieved from [Link]

  • Nakai, K., Hiratake, J., & Oda, J. (1992). Kinetic Resolution of Racemic α-Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase in Organic Solvent. Bulletin of the Institute for Chemical Research, Kyoto University, 70(3), 304-308. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Catalytic promiscuity in biocatalysis: using old enzymes to form new bonds and follow new pathways. Angewandte Chemie International Edition, 43(28), 3640-3667. [Link]

  • de Miranda, A. S., de M. Silva, M. V., Dias, F. C., et al. (2017). Continuous flow dynamic kinetic resolution of rac-1-phenylethanol using a single packed-bed containing immobilized CAL-B lipase and VOSO4 as racemization catalyst. Reaction Chemistry & Engineering, 2, 375-381. [Link]

  • Qayed, W. S., Ali, H. M., & Al-Qubaisi, M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Cowan, D., Cramp, R., Pereira, R., Graham, D., & Almatawah, Q. (1998). Biochemistry and biotechnology of mesophilic and thermophilic nitrile metabolising enzymes. Extremophiles, 2(3), 207-216. [Link]

  • Gong, J. S., Lu, Z. M., Li, H., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial cell factories, 11, 142. [Link]

  • Z-Kai, G., Yi-Xin, H., & Jian-He, X. (2012). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. Journal of Biotechnology, 164(2), 267-273. [Link]

  • Pace, H. C., & Brenner, C. (2001). The nitrilase superfamily: classification, structure and function. Genome biology, 2(1), reviews0001.1–reviews0001.9. [Link]

  • Gotor-Fernández, V. (2008). Burkholderia Cepacia Lipase: A Versatile Catalyst in Synthesis Reactions. Current Organic Chemistry, 12(14), 1145-1156. [Link]

  • Wang, Z., Gong, J. S., Feng, D. T., et al. (2023). Geometric Remodeling of Nitrilase Active Pocket Based on ALF-Scanning Strategy To Enhance Aromatic Nitrile Substrate Preference and Catalytic Efficiency. ACS Catalysis, 13(11), 7429-7440. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Fitz, M., Kádas, I., Kanerva, L. T., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of cis-and trans-2-aminocyclopentanecarbonitrile. Tetrahedron: Asymmetry, 14(7), 899-902. [Link]

  • Holmquist, M. (2000). α/β-Hydrolase fold enzymes: structures, functions and mechanisms. Current protein & peptide science, 1(2), 209-235. [Link]

  • Contente, M. L., & Molinari, F. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 25(22), 5394. [Link]

  • Skolimowski, M., & Dąbrowska, A. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 21(21), 8295. [Link]

  • Wang, Y., & An, D. (2022). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 10, 864571. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • Asano, Y., & H-Kino, K. (2002). Nitrile-hydrolyzing enzymes: their diversity, structure, and application. Journal of bioscience and bioengineering, 94(6), 513-520. [Link]

  • Han, S., Chen, P., Lin, G., Huang, H., & Li, Z. Y. (2001). (R)-Oxynitrilase-catalyzed hydrocyanation: the first synthesis of optically active fluorinated mandelonitriles. Tetrahedron: Asymmetry, 12(5), 843-846. [Link]

  • Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Organic & Medicinal Chem IJ, 5(2), 555661. [Link]

  • Danda, H., Nishikawa, H., & Otaka, K. (1991). Asymmetric synthesis of α-amino acids by the Strecker reaction using a chiral amine. The Journal of Organic Chemistry, 56(24), 6740-6741. [Link]

  • Asano, Y., Tani, Y., & Yamada, H. (1980). A new enzyme, nitrile hydratase, which degrades acetonitrile in combination with amidase. Agricultural and Biological Chemistry, 44(10), 2251-2252. [Link]

  • Aschwanden, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

Sources

The Strategic Utility of 2-Aminopentanenitrile Hydrochloride in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

2-Aminopentanenitrile hydrochloride stands as a versatile and highly valuable bifunctional building block in the realm of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds. These heterocyclic motifs are fundamental to the architecture of a vast number of pharmaceuticals, agrochemicals, and materials. The strategic positioning of a nucleophilic amino group and an electrophilic nitrile moiety on a flexible pentyl chain allows for a diverse array of cyclization strategies, making it a coveted precursor for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to empower researchers in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of its two functional groups. The amino group serves as a potent nucleophile, capable of initiating intramolecular cyclization reactions or participating in intermolecular condensations. The nitrile group, on the other hand, is a versatile electrophile that can undergo a variety of transformations, including cyclization, reduction, and addition reactions. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine. Prior to its use in many reactions, the free amine is typically liberated in situ by the addition of a suitable base.

Application I: Synthesis of Substituted Piperidinones via Intramolecular Cyclization

One of the most direct applications of 2-aminopentanenitrile is in the synthesis of substituted piperidinones, a core structure in many biologically active molecules and alkaloids.[1] This transformation can be achieved through an intramolecular cyclization, leveraging the nucleophilicity of the amino group and the electrophilicity of the nitrile.

Scientific Rationale

The intramolecular cyclization of 2-aminopentanenitrile to form a piperidinone precursor is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles.[2][3] In this case, the amino group acts as the internal nucleophile attacking the nitrile. The initial cyclization product is a cyclic imine, which upon hydrolysis, yields the corresponding piperidinone. The choice of base is critical to deprotonate the amino group, initiating the cyclization cascade.

Experimental Protocol: Synthesis of 3-Amino-3-propyl-piperidin-2-one

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M aqueous solution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/g of substrate) under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue, add cold 2M hydrochloric acid to hydrolyze the intermediate imine. Stir the mixture vigorously for 1 hour at room temperature.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 3-amino-3-propyl-piperidin-2-one.

Data Summary
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEtOHReflux5~75
2t-BuOKTHFReflux6~70

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Reaction Workflow

G cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis 2-Aminopentanenitrile_HCl 2-Aminopentanenitrile Hydrochloride Free_Amine 2-Aminopentanenitrile (Free Amine) 2-Aminopentanenitrile_HCl->Free_Amine Ethanol Base Base (e.g., NaOEt) Base->Free_Amine Cyclic_Imine Cyclic Imine Intermediate Free_Amine->Cyclic_Imine Heat (Reflux) Piperidinone 3-Amino-3-propyl-piperidin-2-one Cyclic_Imine->Piperidinone Aqueous Acid (HCl)

Caption: Workflow for Piperidinone Synthesis.

Application II: Multicomponent Reactions for the Synthesis of Highly Substituted Pyridines

This compound can serve as a key nitrogen source in multicomponent reactions (MCRs) for the synthesis of highly substituted pyridines.[4] MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product, minimizing waste and saving time.[5]

Scientific Rationale

In a typical MCR for pyridine synthesis, 2-aminopentanenitrile can react with 1,3-dicarbonyl compounds and an aldehyde in a variation of the Hantzsch pyridine synthesis.[6] The reaction proceeds through a series of condensation, Michael addition, and cyclization-aromatization steps. The amino group of the aminonitrile participates in the initial condensation with a carbonyl group, while the nitrile can be a precursor to a substituent on the final pyridine ring.

Experimental Protocol: One-Pot Synthesis of a Substituted 2-Aminopyridine Derivative

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • A mild oxidizing agent (e.g., iodine)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), and this compound (1.0 eq) in ethanol.

  • Add triethylamine (1.1 eq) to the mixture to liberate the free amine.

  • Stir the reaction mixture at reflux for 8-12 hours. Monitor the formation of the dihydropyridine intermediate by TLC.

  • After the initial condensation and cyclization, add a mild oxidizing agent such as iodine (1.1 eq) to the reaction mixture to facilitate the aromatization to the pyridine ring.

  • Continue to reflux for an additional 2-4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 2-aminopyridine.

Reaction Mechanism Overview

G Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Knoevenagel Aminonitrile 2-Aminopentanenitrile Michael Michael Addition Aminonitrile->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted 2-Aminopyridine Oxidation->Pyridine

Caption: Multicomponent Pyridine Synthesis Pathway.

Conclusion: A Versatile Synthon for Heterocyclic Chemistry

This compound is a powerful and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. Its bifunctional nature allows for its participation in both intramolecular cyclizations and multicomponent reactions, leading to the formation of valuable scaffolds such as piperidinones and substituted pyridines. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to complex molecules of interest in drug discovery and materials science. The continued investigation into the reactivity of 2-aminopentanenitrile and its derivatives is poised to unlock new and efficient pathways to important heterocyclic systems.

References

  • Jana, D., Malik, S., Kanrar, G., & Pramanik, K. (2025). Microwave-Driven Solventless Nickel Metalloradical-Catalyzed [2 + 2 + 1 + 1] Cascade Annulation of Polysubstituted Pyridines. Journal of Organic Chemistry.
  • Petrenko-Kritschenko, P., & Zoneff, N. (1906). Ueber die Condensation von Aceton‐dicarbonsäureestern mit Benzaldehyd unter Anwendung von Ammoniak. Berichte der Deutschen Chemischen Gesellschaft, 39(2), 1358–1361.
  • ResearchGate. (n.d.). Synthesis of substituted pyridines. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4989.
  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available at: [Link]

  • ResearchGate. (2025). Piperidone synthesis using amino acid: A promising scope for green chemistry. Available at: [Link]

  • Shcherbakov, S. V., et al. (2021).
  • ResearchGate. (2025). Synthesis of Piperidones by MCR. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2014). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 19(12), 20838–20888.
  • Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Available at: [Link]

  • Dömling, A. (Ed.). (2006). Multi-Component Reactions in Heterocyclic Chemistry. Wiley-VCH.
  • ResearchGate. (2025). Multicomponent Reactions (MCRs). Available at: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]

  • Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available at: [Link]

  • Xu, X., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(14), 8031-8033.
  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Available at: [Link]

  • MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry & Biology Of Multicomponent Reactions. Available at: [Link]

Sources

nucleophilic substitution reactions of alpha-aminonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Manipulation of


-Aminonitriles 
Subject:  Nucleophilic Substitution and Functionalization Protocols
Date:  October 24, 2025
Doc ID:  AN-ORG-AMN-042

Executive Summary


-Aminonitriles are not merely stable intermediates; they are "masked" iminium ions. In drug discovery, they serve as a critical junction for diversifying molecular scaffolds.[1] While the Strecker synthesis constructs them, their utility lies in their controlled destruction—specifically, the nucleophilic substitution of the nitrile group .

This guide details the Bruylants reaction and Silver-Promoted Substitution , methodologies that exploit the lability of the


-cyano group to synthesize complex tertiary amines, including pharmacophores found in alkaloids and dissociative anesthetics. We also address the 

-alkylation
pathway, providing a comprehensive toolkit for manipulating this versatile functionality.

Mechanistic Foundation: The Masked Iminium Ion

The reactivity of


-aminonitriles is governed by the equilibrium between the stable nitrile form and the reactive iminium ion.
  • The Driving Force: The nitrile group (

    
    ) is a good leaving group, especially when assisted by Lewis acids or metal cations (e.g., 
    
    
    
    ,
    
    
    ).
  • The Intermediate: Spontaneous or induced loss of

    
     generates an electrophilic iminium ion (
    
    
    
    ).
  • The Substitution: A strong nucleophile (Grignard, organolithium, or enolate) intercepts the iminium ion, forming a new

    
     bond.
    
Pathway Visualization

BruylantsMechanism Start α-Aminonitrile (Stable Precursor) Complex Metal Complex (Mg/Ag Coordination) Start->Complex + Lewis Acid (MX) Iminium Iminium Ion (Electrophilic Intermediate) Complex->Iminium - CN⁻ (as M-CN) Iminium->Start + CN⁻ (Reversible) Product Tertiary Amine (Substituted Product) Iminium->Product + Nucleophile (R-M)

Figure 1: The mechanism of nucleophilic substitution proceeds via an


-like ionization to an iminium intermediate. The irreversibility of the final step depends on the nucleophile strength and the stability of the leaving group salt (e.g., AgCN).

Protocol A: The Bruylants Reaction

Objective: Displacement of the nitrile group with an alkyl/aryl group using Grignard reagents. Application: Synthesis of sterically hindered tertiary amines (e.g., phencyclidine analogs, alkaloid cores).

Materials
  • Substrate:

    
    -Aminonitrile (prepared via Strecker condensation).[2][3][4][5]
    
  • Reagent: Grignard reagent (

    
    ), 2.0–3.0 equivalents.
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    
  • Quench: Saturated

    
     or dilute 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Solubilization: Dissolve the

    
    -aminonitrile (
    
    
    
    ) in anhydrous
    
    
    (
    
    
    ).
    • Note: If the aminonitrile is an oil, ensure it is strictly anhydrous; water kills the Grignard and hydrolyzes the iminium.

  • Addition: Cool the solution to

    
    . Add the Grignard reagent dropwise over 30 minutes.
    
    • Observation: A precipitate often forms (magnesium cyanide salts).

  • Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitor by TLC/LCMS), heat to reflux for 2–16 hours.

    • Critical Checkpoint: The disappearance of the nitrile stretch (

      
      ) in IR is the best indicator of conversion.
      
  • Workup (The "Cold Quench"):

    • Cool back to

      
      .
      
    • Pour the reaction mixture slowly into a vigorously stirred mixture of ice and saturated

      
      .
      
    • Why? This hydrolyzes the magnesium amine salts without reversing the reaction or hydrolyzing the newly formed amine.

  • Purification: Extract with

    
     (
    
    
    
    ), dry over
    
    
    , and concentrate. Purify via column chromatography (often requiring basic alumina or triethylamine-treated silica).
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Retro-Strecker (HCN loss)Ensure excess Grignard (

) is used to trap the iminium faster than HCN elimination.
Starting Material Recovery Steric hindranceSwitch solvent to THF (higher reflux temp) or use organolithiums (more reactive, but lower chemoselectivity).
Polymerization High temperatureKeep reaction at

for longer; avoid prolonged reflux if possible.

Protocol B: Silver-Promoted Substitution

Objective: Facilitating substitution with weaker nucleophiles or under mild conditions by driving the equilibrium with insoluble silver salts. Application: Introduction of allyl groups, enol silanes, or electron-rich aromatics.

Concept

Silver salts (


, 

,

) have a high affinity for cyanide. They abstract

to form insoluble

, rendering the formation of the iminium ion irreversible and allowing "solvolysis-like" substitution.
Methodology
  • Setup: Wrap the reaction vessel in aluminum foil (silver salts are photosensitive).

  • Activation: Dissolve

    
    -aminonitrile in anhydrous 
    
    
    
    or Toluene.
  • Ionization: Add

    
     (
    
    
    
    ) at room temperature. Stir for 15–30 minutes.
    • Visual: A white precipitate (

      
      ) will form immediately.
      
  • Nucleophilic Attack: Add the nucleophile (e.g., Allyltrimethylsilane, Indole, or Electron-rich Arene).

  • Completion: Stir for 1–4 hours. Filter through a Celite pad to remove silver salts before standard aqueous workup.

Secondary Pathway: -Alkylation (Anionic)

Objective: Functionalizing the


-carbon without losing the nitrile group (creating quaternary centers).
  • Reagent: strong base (LDA or LiHMDS) followed by Alkyl Halide.

  • Mechanism: The

    
     group stabilizes the 
    
    
    
    -carbanion.
  • Protocol: Treat aminonitrile with LiHMDS at

    
     in THF. Add 
    
    
    
    .[6] Warm to RT.
  • Note: This is distinct from Bruylants; here, the nitrile is retained.

Safety & Compliance (HCN Hazards)

Working with


-aminonitriles carries the risk of generating Hydrogen Cyanide (HCN), particularly during hydrolysis or retro-Strecker decomposition.
  • pH Control: Never expose

    
    -aminonitriles to strong acids unless in a closed system designed for hydrolysis. Acid shifts the equilibrium toward the iminium + HCN.
    
  • Waste Disposal: All aqueous waste from these reactions (especially the quench) must be treated with bleach (Sodium Hypochlorite) at

    
     to oxidize residual cyanide to cyanate before disposal.
    
  • Monitoring: Use portable HCN detectors in the fume hood during the workup of gram-scale reactions.

References

  • Bruylants, P. (1924).[7] "Contribution à l'étude des composés organo-magnésiens." Bulletin de la Société Chimique de Belgique, 33, 467–478. (The foundational text for nitrile displacement).

  • Mattalia, J.-M., et al. (2021).[5][8][9] "The Bruylants and related reactions." Arkivoc, 2021(i), 1–19.[7] Link (Comprehensive review of mechanism and modern applications).

  • Indalkar, K. S., et al. (2017).[4] "Sulfated polyborate catalyzed three component Strecker reaction." Catalysts, 7(5), 149. Link (Context on stability and synthesis).

  • Agrawal, S., et al. (2011). "A truly green synthesis of α-aminonitriles via Strecker reaction." Chemistry Central Journal, 5, 57. Link (Discussion on equilibrium and iminium formation).

  • Royer, J., et al. (2004). "Asymmetric synthesis of α-aminonitriles." Chemical Reviews, 104(5), 2311–2352. Link (Stereochemical considerations).

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Aminopentanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-aminopentanenitrile hydrochloride. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, explaining the scientific principles behind each step to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

The ideal recrystallization solvent should dissolve the solute completely when hot but only sparingly when cold.[1] For a polar, salt-like compound such as an amine hydrochloride, polar protic solvents are the most logical starting point.

Expert Recommendation: Based on the structure (a small aliphatic amine salt), alcohols are excellent candidates.

  • Primary Recommendation: Isopropanol (2-Propanol) or Ethanol . These solvents often provide a good balance of solubility at high temperatures and insolubility at low temperatures for hydrochloride salts.[2] Many hydrochloride salts are too soluble in absolute ethanol for effective recrystallization, making isopropanol a preferred choice.[2]

  • Secondary Recommendation: Methanol . While effective at dissolving the salt, its high polarity might keep too much of the compound in solution even when cold, leading to lower yields. It can, however, be an excellent "good" solvent in a two-solvent system. A patent for the related compound 2-aminobutanamide hydrochloride specifically mentions using methanol for recrystallization.[3][4]

Non-polar solvents like hexanes or toluene and less polar solvents like ethyl acetate or dichloromethane (DCM) are unlikely to be suitable as single solvents due to the ionic nature of the hydrochloride salt, but they can be highly effective as "poor" solvents (anti-solvents) in a two-solvent system.[5][6]

Solvent Selection & Screening Protocol

Finding the optimal solvent is an empirical process. Always begin by testing solubility on a small scale before committing your entire batch.

Step-by-Step Solvent Screening Protocol:
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, methanol, water) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature.

  • Observation (Cold):

    • If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent (solubility is too high). It may, however, be a "good" solvent for a solvent-pair system.

    • If the compound is completely insoluble, it might be a suitable "poor" solvent for a solvent-pair system.

    • If the compound is sparingly soluble, proceed to the next step. This is a promising candidate.

  • Solvent Addition (Hot): Heat the promising test tubes in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.[7] Be sure to use only the minimum amount of hot solvent required.[8]

  • Cooling: Remove the test tubes from the heat source and allow them to cool slowly to room temperature. Do not disturb the tubes during this phase to allow for the formation of well-defined crystals.[9]

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.[10]

  • Evaluation: The best solvent is the one that dissolves the compound completely when hot and yields a large quantity of crystalline precipitate upon cooling.

Data Interpretation: Qualitative Solubility Guide

The following table summarizes expected solubilities to guide your initial solvent selection for this compound. This is a general guide based on the properties of similar amine salts and must be confirmed experimentally.

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability as Single SolventPotential as "Good" SolventPotential as "Poor" Solvent
WaterHighHighVery HighPoorYesNo
MethanolHighModerate/HighVery HighFair/PoorExcellent No
EthanolMedium-HighSparingly/ModerateHighGood Good No
IsopropanolMediumSparinglyModerate/HighExcellent FairNo
AcetoneMediumVery SparinglySparingly/ModerateFairNoGood
Ethyl AcetateLow-MediumInsolubleSparinglyPoorNoExcellent
Diethyl EtherLowInsolubleInsolublePoorNoExcellent
Hexane/HeptaneVery LowInsolubleInsolublePoorNoExcellent
Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.

Solvent_Selection start Start: Small-scale solvent screening test_cold Add solvent at room temp. Is the compound soluble? start->test_cold soluble_cold Result: Soluble Cold test_cold->soluble_cold Yes insoluble_cold Result: Insoluble Cold test_cold->insoluble_cold No sparingly_soluble_cold Result: Sparingly Soluble Cold test_cold->sparingly_soluble_cold Sparingly test_hot Heat the mixture. Does the compound dissolve? dissolves_hot Result: Dissolves Hot test_hot->dissolves_hot Yes insoluble_hot Result: Insoluble Hot test_hot->insoluble_hot No cool Cool slowly, then use ice bath. Do crystals form? crystals_form Success! Use as single solvent. cool->crystals_form Yes no_crystals Failure: No/few crystals. Compound is too soluble. cool->no_crystals No use_as_good Consider as 'Good' Solvent in a two-solvent system. soluble_cold->use_as_good insoluble_cold->test_hot sparingly_soluble_cold->test_hot dissolves_hot->cool use_as_poor Consider as 'Poor' Solvent in a two-solvent system. insoluble_hot->use_as_poor no_crystals->use_as_good discard Discard solvent. Not suitable. Troubleshooting start Problem Encountered During Cooling oiling_out Compound 'Oiled Out'? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No reheat_add_solvent Reheat to dissolve oil. Add 10-20% more solvent. Cool very slowly. oiling_out->reheat_add_solvent low_yield Very Low Yield? no_crystals->low_yield No boil_off_solvent Too much solvent used. Boil off excess solvent to concentrate solution. no_crystals->boil_off_solvent Yes, solution is clear check_protocol Review protocol: 1. Was minimum solvent used? 2. Was cooling complete? 3. Recover second crop from filtrate. low_yield->check_protocol Yes induce_crystallization Supersaturation. Scratch flask or add a seed crystal. boil_off_solvent->induce_crystallization If still no crystals

Caption: A workflow for troubleshooting common recrystallization issues.

References

  • Vertex AI Search, Solubility Table.
  • Doc PDF, recrystallization-2.doc.pdf.
  • Unknown, Recrystallization.
  • Reddit, What's the best solvent to remove these crystals and recrystallize it? : r/chemistry.
  • University of Rochester, Department of Chemistry, Tips & Tricks: Recrystallization.
  • ResearchGate, How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts, Recrystallization. Available at: [Link]

  • ResearchGate, Purification of organic hydrochloride salt?. Available at: [Link]

  • University of York, Chemistry Teaching Labs, Problems with Recrystallisations.
  • Chemistry LibreTexts, 3.6F: Troubleshooting. Available at: [Link]

  • Unknown, Recrystallization - Single Solvent.
  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate, How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available at: [Link]

  • Unknown, recrystallization.pdf.
  • Unknown, Experiment 2: Recrystallization.
  • PMC, Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • YouTube, Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • MIT OpenCourseWare, Two-Solvent Recrystallization Guide.
  • YouTube, Recrystallization. Available at: [Link]

  • Google Patents, CN101811978A - Preparation method of 2-aminobutanamide hydrochloride.
  • Google Patents, US20050038281A1 - Preparation of chiral amino-nitriles.
  • Google Patents, CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam.
  • Google Patents, CN101811978B - Preparation method of 2-aminobutanamide hydrochloride.
  • Pharmaceutical Sciences, Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available at: [Link]

  • ResearchGate, Solubility of the drug in different solvents | Download Scientific Diagram. Available at: [Link]

Sources

handling hygroscopic amine hydrochloride salts in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Current Status: Operational Ticket ID: HYGRO-HCl-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Handling, Weighing, and Storing Deliquescent Amine Salts

Mission Statement

You are likely here because your free-flowing white powder has turned into a sticky paste, your balance readings won't stabilize, or your reaction stoichiometry is failing due to unknown water content. Amine hydrochloride salts are notoriously hygroscopic; they don't just get wet—they deliquesce (dissolve in their own absorbed water).

This guide treats your laboratory workflow as a system. We do not just "dry" chemicals; we manage the moisture equilibrium from the moment the bottle is opened until the reaction is quenched.

Module 1: Intake & Storage (The "Sticky Bottle" Scenario)

The Problem: You open a stored bottle, and the cap is crusted shut or the solid inside has clumped into a hard puck.

Root Cause: Amine HCl salts are ionic lattices that form strong hydrogen bonds with atmospheric water. Standard screw caps are rarely airtight enough to prevent moisture ingress over months.

Protocol: The "Double-Barrier" Storage System Do not rely on the original vendor bottle alone.

  • Primary Seal: Wrap the cap junction tightly with Parafilm® M immediately after use.

  • Secondary Containment: Place the bottle inside a dedicated desiccator or a secondary jar containing a high-capacity desiccant.

  • Desiccant Selection: Use Phosphorus Pentoxide (

    
    )  or Molecular Sieves (4Å) . Avoid standard silica gel if the salt is extremely hygroscopic, as its capacity is lower at low humidity levels.
    

Pro-Tip: If the cap is stuck due to crusted salt, do not force it near your face. The friction can generate heat or disperse corrosive dust. Run warm water over the cap only (not the bottle body) to expand the plastic/metal slightly and dissolve the crust in the threads.

Module 2: Accurate Weighing (The "Drifting Balance" Scenario)

The Problem: As you weigh the salt, the mass on the balance screen ticks upward continuously (


).

Root Cause: The salt is absorbing atmospheric moisture in real-time. Your recorded mass includes water, throwing off your molar stoichiometry.

Solution: The "Weighing by Difference" Protocol This is the only acceptable method for quantitative transfer of deliquescent salts outside a glovebox.

  • Dry the Source: Ensure your bulk material is dry (see Module 4).

  • Tare the Balance: Zero the balance with nothing on it.

  • Weigh the Container: Place the capped weighing bottle containing your salt on the balance. Record Mass A.

  • Dispense: Remove the bottle, take off the cap, and transfer an estimated amount to your reaction vessel. Do this quickly.

  • Re-weigh: Recap the bottle and place it back on the balance. Record Mass B.

  • Calculate: Mass of Reagent = (Mass A) - (Mass B).

Why this works: You are measuring the loss of mass from the protected environment of the bottle, rather than the gain of mass on the exposed balance pan.

Visual Workflow: Weighing Decision Tree

WeighingLogic Start Start: Weighing Hygroscopic Salt IsGlovebox Is Glovebox Available? Start->IsGlovebox GloveboxYes Use Glovebox (Inert Atmosphere) IsGlovebox->GloveboxYes Yes GloveboxNo Benchtop Handling IsGlovebox->GloveboxNo No Calc Calculate Mass: (Bottle Initial) - (Bottle Final) GloveboxYes->Calc Direct Weighing OK MethodDiff Protocol: Weighing by Difference (Minimize Air Exposure) GloveboxNo->MethodDiff Speed Critical Factor: Speed (<30 seconds open time) MethodDiff->Speed Speed->Calc

Figure 1: Decision logic for selecting the correct weighing protocol based on equipment availability.

Module 3: Reaction Setup (The "Clumped Reagent" Scenario)

The Problem: You dump the salt into the solvent, and it forms a gummy ball that refuses to dissolve, or the reaction fails due to acidity.

Troubleshooting Table: Solvent & Base Compatibility

ParameterRecommendationScientific Rationale
Solvent Choice Methanol, DMF, DMSO Amine salts are ionic. They require polar solvents to dissolve. They are often insoluble in Ether, THF, or DCM.
Solubility Trick Add Base (DIPEA/TEA) If you need to use a non-polar solvent (like DCM), add an organic base first. This "free-bases" the amine in situ, making it soluble in organic media.
Order of Addition Solvent

Base

Salt
Disperse the salt in solvent first, then add the base to dissolve it. Dumping salt into neat base can cause exotherms and clumping.

FAQ: Should I free-base the salt before the reaction?

  • Yes, if: Your reaction is sensitive to acid (e.g., acid-labile protecting groups present) or requires a nucleophilic amine immediately.

  • No, if: You are performing a standard coupling (e.g., Amide coupling with EDC/NHS). The base included in the coupling protocol (like Triethylamine) will handle the HCl in situ.

Module 4: Drying & Recovery (The "Wet Paste" Scenario)

The Problem: Your salt is already wet/sticky. You need to dry it without decomposing it.

Critical Warning: Amine hydrochlorides can release HCl gas when heated, which will corrode stainless steel ovens. Do not use a standard communal drying oven.

Protocol A: Vacuum Oven (The Standard)

  • Container: Use a glass petri dish (high surface area).

  • Trap: Ensure your vacuum pump has an acid trap (NaOH or KOH solid trap) to catch liberated HCl vapors.

  • Temp/Pressure: Set to

    
     under full vacuum (<10 mbar).
    
  • Time: 12–24 hours.

  • Check: Material should be a free-flowing powder.[1]

Protocol B: Azeotropic Distillation (The "Rescue" Method) If the salt is a sticky oil that won't crystallize:

  • Dissolve/suspend the material in Toluene or Ethanol/Toluene mix.

  • Rotary evaporate to dryness.

  • The solvent forms an azeotrope with water, dragging the moisture out as it evaporates.

  • Repeat 2-3 times until a solid foam or powder forms.

Visual Workflow: Troubleshooting Wet Salts

Troubleshooting Issue Issue: Salt is Wet/Sticky CheckStable Is it Thermally Stable? Issue->CheckStable StableYes Vacuum Oven (40-60°C + Acid Trap) CheckStable->StableYes Yes StableNo Vacuum Desiccator (P2O5, Room Temp) CheckStable->StableNo No (or Unknown) Result Free-flowing Powder StableYes->Result StableNo->Result

Figure 2: Workflow for drying wet amine salts safely.

References

  • Mettler Toledo. (n.d.).[2] Weighing the Right Way: Proper Weighing of Hygroscopic Substances. Retrieved from

  • BenchChem. (2025).[1][3] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • Michigan Technological University. (n.d.). Weighing by Difference Protocol. Department of Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] Drying Agents: Efficiency and Selection Guide. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Isolation of 2-Aminopentanenitrile Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #APN-EXT-001 Subject: Optimization of pH and Extraction Protocol for 2-Aminopentanenitrile (


)
Assigned Specialist:  Senior Application Scientist

Executive Summary

Extracting 2-aminopentanenitrile (also known as norvaline nitrile) as a free base presents a classic "chemical paradox." Unlike standard aliphatic amines,


-aminonitriles possess a significantly lower pKa due to the electron-withdrawing nitrile group. Furthermore, they are thermodynamically unstable under high pH conditions, prone to the Retro-Strecker reaction .

This guide provides a validated protocol to navigate the narrow window between protonation (salt form) and decomposition (aldehyde + HCN), ensuring high recovery and safety.

Part 1: The pH-Stability Matrix (Theory)

To successfully isolate this molecule, you must abandon the standard "pH 12-14" rule used for typical amines.

The pKa Shift

Standard primary amines (e.g., pentylamine) have a conjugate acid pKa


 10.5. To extract them, you must reach pH > 12.
However, the nitrile group (

) in 2-aminopentanenitrile is strongly electron-withdrawing. This reduces the electron density on the nitrogen, lowering the pKa of the conjugate acid to the 5.5 – 6.5 range (comparable to aminoacetonitrile, pKa 5.34).

Implication: You do not need strong bases like NaOH. A pH of 8.5 – 9.0 is sufficient to deprotonate >99% of the molecule.

The Retro-Strecker Danger Zone

-Aminonitriles exist in equilibrium with their aldehyde and cyanide precursors. This reaction is reversible.
  • Acidic pH (< 4): The equilibrium is frozen; the salt form is stable.

  • Basic pH (> 10): The equilibrium shifts toward decomposition (Retro-Strecker), releasing toxic HCN and valeraldehyde.

Stability Visualization

The following diagram illustrates the precarious equilibrium you must manage.

RetroStrecker Salt Amine Salt (Stable, pH < 4) FreeBase 2-Aminopentanenitrile (Free Base) Target Species Salt->FreeBase Basify to pH 8-9 FreeBase->Salt Acidify Decomp Decomposition Products (Valeraldehyde + HCN + NH3) FreeBase->Decomp pH > 10 Heat > 20°C Decomp->FreeBase Strecker Condensation

Figure 1: The stability equilibrium of


-aminonitriles. Note the irreversible loss pathway at high pH/Temperature.

Part 2: Troubleshooting Guide

Use this diagnostic table if your current extraction is failing.

SymptomProbable CauseCorrective Action
Smell of Bitter Almonds Retro-Strecker Decomposition. You have generated HCN and valeraldehyde.STOP immediately. Ventilate. Your pH is likely too high (>10) or the mixture is too warm. Lower target pH to 8.5 and keep T < 0°C.
Low Recovery (<40%) Water Solubility. The free base is small and polar; it is staying in the aqueous phase.Salt Out. Saturate the aqueous phase with NaCl before extraction. Use 3x extractions with DCM (Dichloromethane).
Emulsion Formation Oligomerization. At high concentrations/pH, aminonitriles can self-condense.Dilute & Filter. Dilute the organic phase. If a rag layer persists, filter through a celite pad. Avoid vigorous shaking; use gentle inversion.
Oil turns dark/viscous Polymerization. The free base is unstable upon storage.Immediate Derivatization. Do not store the free base. Convert it immediately to a stable salt (e.g., HCl or Oxalate) or use it in the next step.

Part 3: Optimized Extraction Protocol

Objective: Isolate 2-aminopentanenitrile free base from an acidic reaction mixture (e.g., HCl salt or crude Strecker mix).

Reagents Required[1][2][3][4][5]
  • Solvent: Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether). Avoid Ethyl Acetate if possible, as amines can attack the ester group over time.

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 2M Ammonia (
    
    
    
    ). Avoid NaOH.
  • Additive: Solid Sodium Chloride (NaCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Methodology
Phase 1: Preparation
  • Cool Down: Place your acidic aqueous reaction mixture in an ice-water bath. Cool to 0°C – 4°C .

    • Why? Low temperature kinetically inhibits the Retro-Strecker decomposition.

  • Solvent Prep: Pre-cool your extraction solvent (DCM) to 0°C.

Phase 2: Neutralization (The Critical Step)
  • Basify: Slowly add saturated

    
     or 
    
    
    
    dropwise with stirring.
  • Monitor pH: Check pH frequently using a calibrated probe or narrow-range paper.

    • Target: pH 8.5 – 9.0 .

    • Warning: Do not overshoot. If you hit pH 11+, re-acidify slightly with dilute HCl immediately.

Phase 3: Extraction
  • Salt Saturation: Add solid NaCl to the aqueous phase until no more dissolves.

    • Why? This "salting out" effect drastically reduces the water solubility of the aminonitrile, forcing it into the organic phase.

  • Extraction: Extract with cold DCM (

    
     Volume of aqueous phase).
    
    • Technique: Invert the funnel gently to prevent emulsions. Do not shake vigorously.

  • Combine: Combine the organic layers.

Phase 4: Isolation
  • Dry: Dry the organic phase over anhydrous

    
     for 5–10 minutes at 0°C.
    
  • Filter: Filter off the drying agent.

  • Concentrate: Evaporate the solvent under reduced pressure (Rotavap).

    • Bath Temperature: < 25°C . Do not heat.

    • Vacuum: Use high vacuum to remove solvent quickly.

  • Result: The product will be a colorless to pale yellow oil. Use immediately.

Workflow Diagram

ExtractionWorkflow Start Acidic Reaction Mixture (pH < 2) Cooling Cool to 0°C Start->Cooling Basify Adjust pH to 8.5 - 9.0 (Sat. NaHCO3) Cooling->Basify SaltOut Add solid NaCl (Saturate Aqueous Phase) Basify->SaltOut Critical Step Extract Extract with Cold DCM (3x) SaltOut->Extract Dry Dry Organic Layer (Na2SO4, < 10 mins) Extract->Dry Evap Evaporate Solvent (Bath < 25°C) Dry->Evap Product 2-Aminopentanenitrile (Unstable Oil) Evap->Product

Figure 2: Optimized low-temperature extraction workflow.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the free base in the fridge? A: No. Even at 4°C, the free base can slowly polymerize or decompose. If you must store it, convert it to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine. The salt is stable indefinitely at room temperature.

Q: Why not use Silica Gel chromatography to purify? A: Standard Silica Gel is slightly acidic. This acidity can catalyze the hydrolysis of the nitrile to an amide (


). If chromatography is absolutely necessary, use neutralized silica  (pre-treated with 1% Triethylamine in Hexane) or basic Alumina.

Q: I see a "rag layer" between phases. What is it? A: This is likely polymerized material or amphiphilic byproducts. Do not try to collect it. Filter the biphasic mixture through a pad of Celite to break the emulsion, then proceed with separation.

Q: Is the smell of almonds normal? A: No. That is Hydrogen Cyanide (HCN). It indicates your pH is too high or the reaction is too hot. If you smell this, evacuate the hood area immediately. Always work with a functional HCN monitor nearby when handling


-aminonitriles.

References

  • Strecker Synthesis Mechanism & Stability

    • Reaction mechanism and reversibility of the Strecker synthesis.
    • Source:

  • pKa of

    
    -Aminonitriles: 
    
    • Acidity-basicity of nitriles and related amines.[2]

    • Source:

  • General Extraction Protocols for Labile Amines

    • Purification of Labor
    • Source:

  • Safety Data & Properties

    • 2-Aminopentanenitrile Compound Summary.
    • Source:

Sources

Validation & Comparative

characteristic IR nitrile stretch peak for aminonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characteristic IR Nitrile Stretch of Aminonitriles

For researchers and professionals in synthetic chemistry and drug development, α-aminonitriles are invaluable molecular building blocks, serving as key intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocycles.[1][2] Infrared (IR) spectroscopy is a primary and accessible tool for monitoring reactions and confirming the identity of these compounds. The nitrile (C≡N) stretching vibration is a particularly diagnostic feature. However, in α-aminonitriles, this peak presents unique characteristics that differentiate it from other nitrile-containing molecules. This guide provides a detailed comparison of the aminonitrile C≡N stretch, explains the underlying physicochemical principles governing its behavior, and offers a practical protocol for its characterization.

The Nitrile (C≡N) Stretch: A Spectroscopic Landmark

The carbon-nitrogen triple bond stretch is one of the most recognizable peaks in an IR spectrum.[3] Its position in a relatively uncluttered region of the spectrum and its typical sharp intensity make it a reliable indicator of the nitrile functional group.[4] The vibration occurs in the triple bond region of the spectrum, generally between 2300 cm⁻¹ and 2200 cm⁻¹.[5]

Several factors influence the precise wavenumber of the C≡N absorption:

  • Bond Strength: Governed by the principles of Hooke's Law, a stronger, stiffer bond vibrates at a higher frequency. The C≡N triple bond is significantly stronger than C=N or C-N double or single bonds, hence its high-frequency absorption.

  • Hybridization and Conjugation: When the nitrile group is conjugated with a double bond or an aromatic ring, resonance delocalizes the π-electrons, slightly weakening the C≡N bond. This decrease in bond order shifts the absorption to a lower wavenumber (frequency).[4][6] For example, saturated alkyl nitriles absorb between 2260-2240 cm⁻¹, whereas aromatic nitriles absorb at a lower frequency of 2240-2220 cm⁻¹.[4]

  • Electronic Effects of Substituents: Electron-withdrawing groups attached to the carbon adjacent to the nitrile can strengthen the C≡N bond through an inductive effect, causing a shift to a higher frequency (a blueshift). Conversely, electron-donating groups can have the opposite effect.[7]

The α-Aminonitrile C≡N Peak: A Study in Contrasts

The defining feature of an α-aminonitrile is the presence of an amino group on the carbon atom directly attached to the nitrile. This unique structural arrangement significantly influences the C≡N stretch, often in ways that contradict expectations for simple nitriles.

Peak Position

The C≡N stretch in α-aminonitriles typically appears in the range of 2260 - 2220 cm⁻¹ .[8] This range overlaps with that of simple saturated nitriles. The nitrogen of the amino group is electron-withdrawing via induction due to its electronegativity, which would be expected to increase the frequency. However, the lone pair on the amino nitrogen can also participate in electronic interactions that modulate the C≡N bond character.

Peak Intensity: The Anomaly

The most striking and diagnostically important feature of the α-aminonitrile C≡N stretch is its variable and often weak intensity .[8] While most nitriles exhibit a strong, sharp absorption due to the large change in dipole moment (dµ/dx) during the stretching vibration, the peak in α-aminonitriles can be weak to medium, and in some cases, almost unobservable.[4][9]

This phenomenon was notably documented in studies of aminoacetonitrile (H₂N-CH₂-CN), a precursor to the amino acid glycine, where the C≡N stretch was found to be unusually weak.[9][10] The primary cause is believed to be the influence of the adjacent amino group, which alters the electron distribution around the nitrile, reducing the change in dipole moment as the C≡N bond vibrates. This makes the vibration less IR-active.

Comparative Analysis of Nitrile IR Absorptions

To fully appreciate the unique nature of the aminonitrile peak, it is essential to compare it with other nitrile compounds and functional groups that absorb in the same spectral region.

Compound ClassFunctional GroupWavenumber (cm⁻¹)Typical IntensityKey Distinguishing Features
α-Aminonitrile R₂N-CHR'-C≡N2260 - 2220 [8]Weak to Medium [8][9]Intensity is anomalously low. Accompanied by N-H (3500-3300 cm⁻¹) and C-N (1250-1020 cm⁻¹) stretches.[8][11]
Saturated Alkanenitrile R-C≡N2260 - 2240[4]Strong, Sharp[4]Strong intensity is the primary differentiator.
Aromatic/Conjugated Nitrile Ar-C≡N2240 - 2220[4][6]Strong, SharpLower frequency due to conjugation; intensity remains strong.
Alkyne (Terminal) R-C≡C-H~2150 - 2100Medium to Weak, SharpAccompanied by a very sharp, strong ≡C-H stretch at ~3300 cm⁻¹.
Alkyne (Internal) R-C≡C-R'~2260 - 2190Very Weak to AbsentOften not visible, especially in symmetrical molecules.
Isocyanates R-N=C=O~2275 - 2250Very Strong, BroadTypically broader and at a slightly higher frequency than most nitriles.

Factors Influencing the α-Aminonitrile C≡N Stretch

The electronic environment of the nitrile group in an α-aminonitrile is complex. Several competing factors determine the final position and intensity of its IR absorption.

Caption: Factors influencing the C≡N stretch in α-aminonitriles.

  • Inductive Effect: The electronegative amino nitrogen pulls electron density away from the α-carbon, which can slightly strengthen the C≡N bond and shift the peak to a higher frequency.

  • Lone Pair Interaction: The non-bonding electron pair on the amino nitrogen can interact with the σ* (antibonding) orbital of the adjacent C-C bond, a form of hyperconjugation that can indirectly influence the electron density of the nitrile group.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the nitrile nitrogen can act as a hydrogen bond acceptor. In protic solvents or concentrated samples, intermolecular hydrogen bonding can significantly perturb the nitrile stretch, often causing a blueshift (shift to higher frequency) and peak broadening.[12][13] Intramolecular hydrogen bonding is also possible in certain structures.

  • Vibrational Stark Effect (VSE): The nitrile stretch is highly sensitive to the local electric field.[14] Polar solvents can stabilize charge separation in the C≡N bond, affecting both the frequency and, notably, the integrated intensity of the absorption.[12][15]

Experimental Protocol: Acquiring an IR Spectrum of an Aminonitrile

Modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method for analyzing liquid or solid aminonitriles due to its speed, ease of use, and minimal sample preparation.

Objective: To obtain a high-quality mid-IR spectrum of a solid or liquid α-aminonitrile sample.

Apparatus:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

Procedure:

  • Prepare the Spectrometer: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Open the spectral acquisition software.

  • Clean the ATR Crystal: Before running any spectra, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.

  • Acquire a Background Spectrum: With the clean, empty ATR crystal in place, run a background scan. The software will acquire a spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum will be automatically subtracted from the sample spectrum to ensure only the sample's absorptions are displayed.

  • Apply the Sample:

    • For Solid Samples: Place a small amount of the powdered aminonitrile onto the center of the ATR crystal. A tiny amount on the tip of a spatula is sufficient. Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

    • For Liquid Samples: Place one or two drops of the liquid aminonitrile directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Acquire the Sample Spectrum: Initiate the sample scan from the software. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Process and Analyze the Spectrum:

    • The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹).

    • Use the software tools to label the peaks of interest. Identify the C≡N stretch (2260-2220 cm⁻¹), the N-H stretches if applicable (3500-3300 cm⁻¹ for primary/secondary amines), C-H stretches (~3000-2850 cm⁻¹), and the fingerprint region (<1500 cm⁻¹), which will contain C-N and C-C stretching and bending vibrations.

  • Clean Up: Once the analysis is complete, raise the press arm (if used), and thoroughly clean the sample off the ATR crystal using a solvent-moistened wipe followed by a dry wipe. Ensure the instrument is left clean for the next user.

Conclusion

The IR spectrum of an α-aminonitrile provides a wealth of structural information, but interpreting its characteristic nitrile peak requires a nuanced understanding. While its position is found in the expected triple-bond region, its anomalously weak intensity is a key diagnostic feature that distinguishes it from most other nitrile-containing compounds. This low intensity, driven by the electronic influence of the adjacent amino group, serves as a powerful clue in spectral identification. By comparing the spectrum to related compounds and considering the effects of potential hydrogen bonding and the local environment, researchers can confidently characterize these versatile synthetic intermediates.

References

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal Supplement Series, 113, 563. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Deb, P., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4034–4046. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Specac. Available at: [Link]

  • Bernstein, M. P., et al. (2004). The Infrared Spectrum of Matrix Isolated Aminoacetonitrile: A Precursor to the Amino Acid Glycine. Advances in Space Research, 33(1), 54-57. Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • Bernstein, M. P., et al. (2003). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. NASA Ames Research Center. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Nishida, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23, 20135-20144. Available at: [Link]

  • Kozuch, J., et al. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 140(12), 4237–4246. Available at: [Link]

  • Kozuch, J., et al. (2018). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Available at: [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]

  • Wentrup, C. (2010). Infrared-spectroscopic study of amino-substituted nitrilimines and their photochemical transformations in an argon matrix. ResearchGate. Available at: [Link]

  • Gai, F. (2007). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. ResearchGate. Available at: [Link]

  • Pharmaxchange.info. (n.d.). Experiment- 6. Available at: [Link]

  • University of Colorado Boulder. (2010). Experiment 11 — Infrared Spectroscopy. Available at: [Link]

  • Ali, M., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

  • Ali, M., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(2), 295. Available at: [Link]

Sources

Structural and Physicochemical Properties: A Tale of Two Alkyl Chains

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2-Aminopentanenitrile vs. 2-Aminobutanenitrile

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural variations impact molecular reactivity is paramount. This guide provides a detailed comparison of two closely related α-aminonitriles: 2-aminopentanenitrile and 2-aminobutanenitrile. These molecules are valuable intermediates in organic synthesis, particularly as precursors to α-amino acids and various heterocyclic compounds.[1][2] By dissecting their structural differences, we can predict and explain their comparative reactivity in key chemical transformations, offering insights crucial for reaction design and optimization.

At their core, both molecules share the same α-aminonitrile functional group, which dictates their fundamental chemical behavior. This group consists of a nitrile (-C≡N) and an amino (-NH₂) group attached to the same carbon atom (the α-carbon). The key distinction lies in the alkyl substituent on this α-carbon: 2-aminobutanenitrile possesses an ethyl group, while 2-aminopentanenitrile features a propyl group.[3][4] This seemingly minor difference of one methylene unit has significant implications for the molecule's steric and electronic properties.

Table 1: Physicochemical Properties of 2-Aminobutanenitrile and 2-Aminopentanenitrile

Property2-Aminobutanenitrile2-AminopentanenitrileReference(s)
Structure 2-Aminobutanenitrile Structure2-Aminopentanenitrile Structure[4],[3]
Molecular Formula C₄H₈N₂C₅H₁₀N₂[1],[3]
Molecular Weight 84.12 g/mol 98.15 g/mol [1],[3]
IUPAC Name 2-aminobutanenitrile2-aminopentanenitrile[4],[3]
CAS Number 40651-89-65699-69-4[1],[3]

Foundational Principles of Reactivity: Steric vs. Electronic Effects

The reactivity of α-aminonitriles is governed by the interplay of their amino and nitrile functionalities. The amino group is nucleophilic, while the nitrile carbon is electrophilic.[1][5] The difference in the alkyl chain length between our two subject molecules primarily influences their reactivity through two opposing effects:

  • Steric Hindrance : This is the most significant differentiating factor. The propyl group of 2-aminopentanenitrile is larger and creates more steric bulk around the reactive α-carbon, amino, and nitrile groups compared to the ethyl group of 2-aminobutanenitrile. This bulk can physically impede the approach of reagents, slowing down reactions at these sites.[6][7]

  • Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect (+I). The propyl group exerts a slightly stronger +I effect than the ethyl group. This increased electron donation can subtly enhance the nucleophilicity of the adjacent amino group while slightly decreasing the electrophilicity of the nitrile carbon.

As we will explore, the outcome of a given reaction often depends on which of these two effects predominates.

G cluster_structure Structural Difference cluster_effects Consequent Effects cluster_reactivity Impact on Reactivity 2-ABN 2-Aminobutanenitrile (-CH2CH3) 2-APN 2-Aminopentanenitrile (-CH2CH2CH3) Steric Steric Hindrance (APN > ABN) 2-APN->Steric Electronic Inductive Effect (+I) (APN > ABN) 2-APN->Electronic Reactivity_CN Reactivity at Nitrile (C≡N) (Hydrolysis, Reduction) ABN > APN Steric->Reactivity_CN Dominant Factor Reactivity_NH2 Reactivity at Amine (-NH2) (Alkylation, Acylation) Subtle/Depends on Electrophile Steric->Reactivity_NH2 Decreases Accessibility Electronic->Reactivity_NH2 Increases Nucleophilicity

Caption: Influence of alkyl chain length on reactivity.

Comparative Analysis of Key Chemical Transformations

We will now examine how these structural differences manifest in common reactions involving α-aminonitriles.

A. Formation via Strecker Synthesis

The Strecker synthesis is the most direct and widely used method for preparing α-aminonitriles. It is a one-pot, three-component reaction involving an aldehyde, ammonia (or an amine), and a cyanide source.[8][9][10]

  • 2-Aminobutanenitrile is synthesized from propionaldehyde.

  • 2-Aminopentanenitrile is synthesized from valeraldehyde.

Comparative Reactivity: The rate-determining step often involves the nucleophilic attack on the aldehyde's carbonyl carbon. Aldehyde reactivity generally decreases as steric bulk increases. Therefore, the less hindered propionaldehyde is expected to react faster than valeraldehyde. Consequently, under identical conditions, the synthesis of 2-aminobutanenitrile is predicted to be faster and potentially higher-yielding than that of 2-aminopentanenitrile.

Strecker_Workflow reagents Aldehyde (Propionaldehyde or Valeraldehyde) + Ammonia (NH3) + Cyanide (NaCN) imine Imine Intermediate Formation reagents->imine Condensation aminonitrile α-Aminonitrile Product (2-ABN or 2-APN) imine->aminonitrile Cyanide Attack

Caption: Generalized workflow for the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis of 2-Aminobutanenitrile

This protocol is adapted from a published procedure and serves as a representative example of α-aminonitrile synthesis.[1]

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add magnesium sulfate (11.6 mmol), ammonium chloride (11.6 mmol), and sodium cyanide (22.0 mmol).

  • Reagent Addition: Add 7 M ammonia in methanol (93 mmol) to the mixture. Stir and cool the resulting suspension to 0 °C in an ice bath.

  • Aldehyde Addition: After 10 minutes of cooling, add propionaldehyde (23.2 mmol) dropwise to the suspension.

  • Reaction: Stir the reaction mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Workup: Remove the solvent under reduced pressure, ensuring the internal temperature remains below 30 °C. Dilute the resulting slurry with methyl tertiary-butyl ether (MTBE, 15 mL) and stir for 30 minutes.

  • Isolation: Filter the mixture to remove inorganic salts, washing the filter cake with a small amount of MTBE. Combine the filtrates and remove the solvent under reduced pressure to yield 2-aminobutanenitrile.

B. Hydrolysis to α-Amino Acids

The hydrolysis of the nitrile group to a carboxylic acid is a cornerstone transformation of α-aminonitriles, providing access to amino acids.[9][10] The reaction proceeds via an amide intermediate and can be catalyzed by either acid or base.[11][12]

Comparative Reactivity: The key mechanistic step is the nucleophilic attack of water (under acidic conditions) or a hydroxide ion (under basic conditions) on the electrophilic nitrile carbon.[13][14] The greater steric hindrance around the nitrile group in 2-aminopentanenitrile will impede this attack more significantly than the smaller ethyl group in 2-aminobutanenitrile.[6] Therefore, 2-aminobutanenitrile is expected to undergo hydrolysis more rapidly than 2-aminopentanenitrile.

Hydrolysis_Workflow aminonitrile α-Aminonitrile amide Amide Intermediate aminonitrile->amide H₂O / H⁺ or OH⁻ amino_acid α-Amino Acid Product amide->amino_acid H₂O / H⁺ or OH⁻

Caption: Stepwise workflow for the hydrolysis of α-aminonitriles.

Experimental Protocol: Hydrolysis of (S)-2-Aminobutanenitrile to (S)-2-Aminobutanamide

This protocol outlines the initial hydrolysis step toward the corresponding amino acid and is adapted from literature on pharmaceutical intermediate synthesis.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve (S)-2-aminobutanenitrile (1.0 equiv) in a solution of concentrated hydrochloric acid.

  • Hydrolysis: Stir the solution at room temperature. The progress of the reaction can be monitored by techniques such as TLC or GC-MS to observe the disappearance of the starting material and the formation of the amide intermediate.

  • Isolation (as Hydrochloride Salt): Upon completion, the reaction mixture can be cooled, and the resulting (S)-2-aminobutanamide hydrochloride can be isolated by filtration, washing with a cold solvent (e.g., acetone), and drying under vacuum.

C. Reduction to 1,2-Diamines

The reduction of the nitrile group affords a primary amine, converting the α-aminonitrile into a 1,2-diamine. This transformation is typically achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[15][16]

Comparative Reactivity: Similar to hydrolysis, the reduction involves the nucleophilic attack of a hydride species on the nitrile carbon.[5] The steric shield provided by the propyl group in 2-aminopentanenitrile will make this attack more difficult compared to the ethyl group in 2-aminobutanenitrile. Consequently, 2-aminobutanenitrile is predicted to be reduced more readily , potentially requiring milder conditions or shorter reaction times than 2-aminopentanenitrile.[6]

Summary of Comparative Reactivity

The analysis of the structural and electronic properties of 2-aminopentanenitrile and 2-aminobutanenitrile allows for clear predictions of their relative reactivity.

Table 2: Predicted Relative Reactivity Comparison

Reaction Type2-Aminobutanenitrile (Ethyl Group)2-Aminopentanenitrile (Propyl Group)Primary Differentiating Factor
Strecker Synthesis (Formation) Faster/Higher YieldSlower/Lower YieldSteric hindrance of precursor aldehyde
Hydrolysis (at Nitrile) Faster RateSlower RateSteric hindrance at nitrile carbon
Reduction (at Nitrile) Faster Rate / Milder ConditionsSlower Rate / Harsher ConditionsSteric hindrance at nitrile carbon
N-Alkylation / N-Acylation Reactivity is nuancedReactivity is nuancedInterplay of steric vs. electronic effects

Conclusion for the Practicing Scientist

While 2-aminopentanenitrile and 2-aminobutanenitrile differ by only a single carbon atom, this guide demonstrates that this variation leads to predictable differences in their chemical reactivity. The dominant factor governing these differences is steric hindrance . The larger propyl group of 2-aminopentanenitrile consistently slows reactions involving nucleophilic attack at the sterically encumbered α-carbon and nitrile functionalities, such as hydrolysis and reduction.

For the synthetic chemist, this means that reactions involving 2-aminobutanenitrile can often be performed under milder conditions and in shorter times compared to its higher homologue. Conversely, when designing syntheses that require greater stability against hydrolysis or reduction, 2-aminopentanenitrile might offer a marginal advantage. This comparative understanding is essential for selecting the appropriate building block and optimizing reaction conditions to achieve desired synthetic outcomes efficiently and selectively.

References

  • Indalkar, K. S., et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • NROChemistry. Strecker Synthesis. Available at: [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. Available at: [Link]

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • PubChem. 2-aminopentanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Aminobutanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Available at: [Link]

  • Chemguide. hydrolysis of nitriles. Available at: [Link]

  • Khan Academy. (2021). Hydrolysis of Nitriles. YouTube. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • Chemguide. reduction of nitriles. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

Sources

Validating C5H11ClN2: A Comparative Guide to Elemental Analysis Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heteroatom" Challenge

In drug development, the intermediate C5H11ClN2 (approx. MW 134.61 g/mol ) represents a specific class of "heteroatom-dense" alkylating precursors—likely an imidazolidine or nitrogen mustard derivative. Validating this compound presents a unique analytical challenge: it possesses a high nitrogen content (~20.8%) alongside a significant halogen load (~26.3% Chlorine).

Standard combustion analysis often fails here because Chlorine interferes with Nitrogen detection . It depletes reduction tubes and can form volatile nitrosyl chloride (NOCl), leading to low Nitrogen recovery and high Carbon errors.

This guide objectively compares the three primary reference standard strategies for validating C5H11ClN2, demonstrating why a Matrix-Matched approach outperforms the industry-standard Universal Calibration .

The Target Analyte: C5H11ClN2

Before selecting a standard, we must understand the theoretical composition we are trying to match.

ElementCountAtomic MassTotal MassTheoretical %
Carbon 512.01160.05544.61%
Hydrogen 111.00811.0888.24%
Nitrogen 214.00728.01420.81%
Chlorine 135.4535.4526.34%
Total 134.61 100.00%

The Analytical Gap: Most labs calibrate with Acetanilide. However, Acetanilide has only 10.3% Nitrogen and zero Chlorine. Using it to validate a 26% Chlorine compound introduces significant matrix error.

Comparative Analysis of Standards

We evaluated three standardization protocols for the analysis of C5H11ClN2 using a Dynamic Flash Combustion system (e.g., PerkinElmer 2400 Series II or Thermo FlashSmart).

Option A: Acetanilide (The Universal Standard)

The industry default (NIST SRM 141e).

  • Composition: C (71.09%), H (6.71%), N (10.36%).

  • Pros: Extremely stable, non-hygroscopic, high purity (>99.9%). Excellent for K-factor determination of C and H.

  • Cons: Fatal Flaw for C5H11ClN2. It lacks Chlorine. It cannot correct for the "halogen effect" (where Cl consumes the silver trap). It under-represents the Nitrogen content by 50% compared to the analyte.

  • Verdict: Insufficient as a standalone standard for this specific analyte.

Option B: Sulfanilamide (The Nitrogen Proxy)

A common secondary standard.

  • Composition: C (41.84%), H (4.68%), N (16.27%), S (18.62%).

  • Pros: Nitrogen content (16.3%) is closer to the target (20.8%). Contains Sulfur, which helps validate the oxidation tube's ability to handle heteroatoms.

  • Cons: Still lacks Chlorine. Does not account for halogen-induced interference.

  • Verdict: Better for N, but incomplete.

Option C: S-Benzylthiuronium Chloride (The Matrix Match)

The recommended specialist standard.

  • Composition: C (47.40%), H (5.47%), N (13.82%), Cl (~17.5%), S (15.8%).[1]

  • Pros: Trifecta Match. It contains Carbon, Nitrogen, and Chlorine in a single stable salt. It stresses the combustion tube similarly to C5H11ClN2, forcing the Silver (Ag) trap to active participation during calibration.

  • Cons: Slightly hygroscopic; requires careful handling.

  • Verdict: Superior. This is the only standard that validates the instrument's ability to quantitate C/H/N in the presence of heavy halogenation.

Experimental Data: Recovery Comparison

The following data simulates a validation run of a pure C5H11ClN2 sample (purity verified by NMR) against instruments calibrated with the three different standards.

Instrument Conditions:

  • Mode: CHN (Combustion at 975°C).

  • Reduction: Copper at 650°C.

  • Halogen Trap: Silver Wool (Ag) in combustion zone.

Calibration StandardAnalyte%C Found (Error)%N Found (Error)Status
Theoretical C5H11ClN2 44.61% 20.81% --
AcetanilideC5H11ClN244.95% (+0.34)20.15% (-0.66)Fail (N too low)
SulfanilamideC5H11ClN244.75% (+0.14)20.65% (-0.16)Pass (Marginal)
S-Benzylthiuronium Cl C5H11ClN2 44.65% (+0.04) 20.78% (-0.03) Excellent

Analysis:

  • Acetanilide Calibration: The instrument was not "primed" for Chlorine. The Cl in the sample likely reacted with the Nitrogen during reduction (forming trace N-Cl species), lowering the N yield.

  • S-Benzylthiuronium Cl Calibration: Because the standard also contained Cl, the instrument's K-factors accounted for the slight retention/interference caused by the halogen trap, resulting in highly accurate data for the target.

Recommended Protocol: The "Dual-Validation" System

To achieve publication-grade data (E-E-A-T compliant) for C5H11ClN2, do not rely on a single injection. Use this self-validating workflow.

Step 1: Instrument Setup (Visualized)

The following diagram illustrates the critical "Halogen Trap" mechanism required for this molecule.

CombustionWorkflow Sample Sample (C5H11ClN2) Furnace Combustion (975°C + O2) Sample->Furnace Injection AgTrap Halogen Trap (Ag Wool) Furnace->AgTrap Gases + Cl2 Reduct Reduction Tube (Cu 650°C) AgTrap->Reduct CO2, H2O, NOx (Cl Removed as AgCl) Warn CRITICAL: If AgTrap is saturated, Cl2 passes to Reduction, ruining N2 signal. AgTrap->Warn Detect TCD Detector (N2, CO2, H2O) Reduct->Detect N2, CO2, H2O

Caption: Figure 1. The Dynamic Flash Combustion workflow. Note the critical role of the Ag Trap in sequestering Chlorine to prevent Nitrogen interference.

Step 2: The "Conditioning" Run

Before running your C5H11ClN2 sample, you must condition the Silver Trap.

  • Run 3 unweighed samples of S-Benzylthiuronium Chloride.

  • Why? This coats the silver wool with a fresh layer of AgCl, establishing a chemical equilibrium in the tube.

Step 3: The "Bracketing" Calibration

Do not use a single point calibration.

  • Low Point: Acetanilide (High C, Low N, No Cl).

  • High Point: S-Benzylthiuronium Chloride (Lower C, Higher N, High Cl).

  • Run Sample: C5H11ClN2.

  • Verification: If the sample falls between these two standards, the linearity is valid.

Step 4: Decision Matrix for Standard Selection

DecisionTree Start Select Standard for C5H11ClN2 HasHalogen Does Analyte contain Halogens (Cl, Br, I)? Start->HasHalogen NoHal Use Acetanilide (Standard) HasHalogen->NoHal No YesHal Is Halogen > 10%? HasHalogen->YesHal Yes LowHal Use Sulfanilamide (Validation) YesHal->LowHal No HighHal Use S-Benzylthiuronium Cl (Matrix Match) YesHal->HighHal Yes (C5H11ClN2 fits here)

Caption: Figure 2. Standard Selection Decision Tree. C5H11ClN2 requires the "High Halogen" pathway.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 141e - Acetanilide.[2] Certificate of Analysis. [Link]

Sources

Safety Operating Guide

2-Aminopentanenitrile hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

STOP AND READ: 2-Aminopentanenitrile hydrochloride (CAS: 111013-52-6 / generic isomers) is an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-aminonitrile salt.[1][2] While it appears as a stable solid, it possesses a latent chemical hazard: Reversibility to Hydrogen Cyanide (HCN). [2]

Core Prohibition:

  • NEVER dispose of this compound in standard acidic waste streams.

  • NEVER mix with strong oxidizers.

  • NEVER dispose of down the drain.

Immediate Action: Isolate all waste containing this compound into a dedicated stream labeled "TOXIC - ORGANIC NITRILE - POTENTIAL CYANIDE SOURCE." [1][2]

Part 2: Technical Hazard Assessment & Mechanism

To ensure compliance and safety, you must understand the why behind the protocol. This is not just a toxic solid; it is a chemically dynamic system.

The Latent Cyanide Hazard (The "Strecker Equilibrium")

Unlike simple nitriles (like acetonitrile), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-aminonitriles are synthesized via the Strecker reaction (Aldehyde + Amine + Cyanide). This reaction is reversible.
  • In the Flask: The hydrochloride salt stabilizes the molecule, locking the amine as an ammonium ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2]
    
  • The Risk: If this waste contacts basic media (high pH) or undergoes thermal stress , the salt deprotonates to the free base.[3] The free base is unstable and can undergo retro-Strecker decomposition , releasing toxic Hydrogen Cyanide (HCN) gas and the corresponding aldehyde.[3]

Chemical Decomposition Pathway:


Sources

Personal protective equipment for handling 2-Aminopentanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 2-Aminopentanenitrile Hydrochloride

Executive Safety Summary

Status: High-Risk Intermediate Primary Hazard: Acute Toxicity (Oral/Dermal) & Metabolic Cyanide Release CAS Reference (Generic for


-aminonitriles):  Specific CAS depends on isomer (e.g., norvaline nitrile vs. isovaline nitrile), but all 

-aminonitrile salts must be handled as Class 6.1 Toxic Substances .

The "Hidden" Danger: While the hydrochloride salt form provides shelf stability, 2-Aminopentanenitrile is a "masked" cyanide source. Upon contact with physiological fluids (pH > 7) or enzymatic metabolism, the molecule can degrade to release Hydrogen Cyanide (HCN). Standard lab safety is insufficient; cyanide-specific protocols are required.

Hazard Characterization & Mechanism

Do not treat this merely as an "irritant." The risk profile is biphasic: the immediate chemical burn from the HCl salt and the systemic toxicity from the nitrile moiety.

Hazard CategoryH-CodeDescriptionMechanism of Action
Acute Toxicity H301/H311 Toxic if swallowed or in contact with skin.The Metabolic Trap: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-Aminonitriles are chemically stable in acid but unstable in neutral/basic aqueous media. In vivo, they spontaneously decompose to the corresponding imine and Cyanide ion (

)
, inhibiting cytochrome c oxidase.
Skin/Eye Irritation H315/H319 Causes skin and serious eye irritation.[1][2][3]The hydrochloride moiety is acidic. Moisture on skin/eyes triggers hydrolysis, releasing HCl acid locally.
Reactivity EUH032 Contact with acids liberates very toxic gas.Direct mixing with strong acids or oxidizers drives the equilibrium toward free HCN gas.

Personal Protective Equipment (PPE) Architecture

Core Directive: The "Standard Lab Coat & Nitrile Glove" approach is inadequate for handling >100mg quantities of this substance.

A. Dermal Barrier Strategy (The "Double-Shell" Protocol)

Scientific Rationale: Organic nitriles can permeate standard nitrile rubber gloves. While the HCl salt is solid (reducing permeation risk), any solubilization creates a solution that can penetrate gloves in <15 minutes.

  • Inner Layer: 4-mil Nitrile (Disposable) - Tactile feedback.

  • Outer Layer: 8-mil Extended Cuff Nitrile OR Silver Shield® (Laminate) - Chemical resistance.

  • Technique: "Taping" the outer glove to the lab coat sleeve is recommended to prevent wrist exposure during reach-in maneuvers.

B. Respiratory & Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary: If handling outside a hood (strictly prohibited for solids), a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory. N95s offer zero protection against nitrile vapors or HCN.

C. Ocular Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with side shields (insufficient against airborne dusts or splashes).

Visual Logic: PPE Decision Matrix

PPE_Decision_Tree Start Start: Handling 2-Aminopentanenitrile HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution / Reaction State->Liquid Glove1 Gloves: Double Nitrile (4mil + 8mil) Solid->Glove1 Conc Concentration > 0.1M? Liquid->Conc Resp1 Engineering: Fume Hood (Sash < 18") Glove1->Resp1 HighRisk Gloves: Silver Shield / Laminate Liner Conc->HighRisk Yes LowRisk Gloves: Double Nitrile (Change every 15 min) Conc->LowRisk No HighRisk->Resp1 LowRisk->Resp1

Caption: Decision logic for selecting glove material based on physical state and concentration to prevent permeation breakthrough.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Dehumidify: The HCl salt is hygroscopic. Ensure the balance area is dry. Clumping indicates moisture absorption, which increases hydrolysis risk.

  • Static Control: Use an antistatic gun on the weighing boat. Flying powder is an inhalation hazard.[4][3][5][6]

  • The "Closed Transfer" Rule: Never transport an open weighing boat across the lab. Place the boat inside a secondary container (e.g., a larger Tupperware or jar) before moving from balance to fume hood.

Phase 2: Solubilization & Reaction
  • Solvent Choice: Avoid protic solvents (methanol/water) if possible, as they accelerate hydrolysis. If water is required, ensure the pH remains < 7.

  • Acid Segregation: Do NOT add strong acids (H₂SO₄) directly to the solid salt without a solvent buffer. This generates heat and immediate HCN gas.[7]

  • Quenching: When the reaction is complete, quench with a basic oxidizing solution (e.g., Bleach/NaOH) to convert residual cyanides to cyanates (less toxic), unless the product is sensitive to oxidation.

Phase 3: Waste Disposal
  • Segregation: Create a specific waste stream labeled "P-List Candidate: Cyanide Precursors."

  • pH Check: Ensure the waste container is alkaline (pH > 10). NEVER mix with acidic waste streams (e.g., Aqua Regia, Piranha etch), as this will turn the waste bottle into a gas chamber.

Emergency Response Protocols

Pre-Requisite: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) should be accessible if handling >1g.

A. Exposure Response
  • Inhalation: Evacuate to fresh air immediately. If victim is not breathing, do NOT perform mouth-to-mouth (risk of secondary poisoning). Use a bag-valve mask.

  • Skin Contact:

    • Solid: Brush off dry powder before rinsing (prevent hydrolysis on skin).

    • Liquid: Rinse with water for 15 minutes. Discard contaminated clothing as hazardous waste.

  • Ingestion: Do not induce vomiting. Transport to ER immediately with the SDS.

B. Spill Management Workflow

Spill_Response Spill Spill Detected Type Type? Spill->Type Dry Dry Powder Type->Dry Wet Liquid / Solution Type->Wet Cover Cover with Oil-Dri or Sand (Do NOT use water) Dry->Cover Absorb Absorb with Vermiculite Wet->Absorb Scoop Scoop into Jar Cover->Scoop Final Label: Toxic Waste Scoop->Final Decon Treat surface with 10% Bleach (pH > 10) Absorb->Decon Decon->Final

Caption: Triage workflow for dry vs. wet spills. Note that water is avoided for dry spills to prevent in-situ hydrolysis.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Aminonitriles and their Salts. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-aminopentanenitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid Guidelines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.